N-ethylaniline;hydrofluoride
Description
BenchChem offers high-quality N-ethylaniline;hydrofluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethylaniline;hydrofluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
111830-19-4 |
|---|---|
Molecular Formula |
C8H12FN |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
N-ethylaniline;hydrofluoride |
InChI |
InChI=1S/C8H11N.FH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
InChI Key |
UPQRXFYMZGWWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1.F |
Origin of Product |
United States |
Foundational & Exploratory
N-Ethylaniline Hydrofluoride: Technical Guide & Application Protocols
This guide serves as an advanced technical manual for N-ethylaniline hydrofluoride (CAS 111830-19-4) .[1] It is designed for researchers requiring a stable, "tamed" source of hydrogen fluoride (HF) for nucleophilic fluorination and specialized synthesis.
Executive Summary
N-Ethylaniline Hydrofluoride (CAS 111830-19-4) is an aromatic amine-hydrogen fluoride complex.[1][2] It functions as a nucleophilic fluorinating agent, belonging to the class of reagents that includes Olah’s Reagent (Pyridine[1][3][4]·9HF) and Triethylamine Trihydrofluoride (Et₃N[1][3][5]·3HF).
Unlike aliphatic amine-HF complexes, the aromatic nature of the N-ethylaniline moiety reduces the basicity of the amine carrier (
Chemical & Physical Properties
Core Identification
| Property | Detail |
| CAS Number | 111830-19-4 |
| Chemical Name | N-Ethylaniline Hydrofluoride |
| Synonyms | N-Ethylbenzenamine hydrofluoride; Anilinium, N-ethyl-, fluoride |
| Molecular Formula | |
| Parent Amine | N-Ethylaniline (CAS 103-69-5) |
| Component MW | Amine: 121.18 g/mol ; HF: 20.01 g/mol |
Physicochemical Characteristics
Note: Specific physical constants for the salt form are process-dependent (ratio of HF). The following data reflects the typical behavior of aromatic amine-HF adducts.
| Parameter | Value / Characteristic | Context & Implication |
| Physical State | Viscous Liquid to Low-Melting Solid | High viscosity is due to extensive hydrogen bonding networks ( |
| Solubility | Polar Organic Solvents | Soluble in DCM, Chloroform, Acetonitrile.[1] Immiscible with non-polar alkanes. |
| Stability | Moisture Sensitive / Hygroscopic | Hydrolyzes to release HF fumes; must be stored under inert gas (Ar/N₂).[1] |
| Reactivity | Corrosive (Glass/Metal) | Must be handled in HDPE, PTFE (Teflon), or PFA vessels. Etches borosilicate glass.[1] |
| Acidity | Brønsted Acidic | Acts as a proton source ( |
Synthesis & Preparation Protocol
Safety Critical: This synthesis involves handling anhydrous HF or high-concentration HF sources.[1] Work only in a fume hood with HF-resistant gloves, face shield, and calcium gluconate gel on standby.[1]
Method A: Direct Neutralization (High Purity)
This method generates the salt in situ or for isolation using aqueous HF, followed by azeotropic drying.[1]
Reagents:
Workflow:
-
Charge: Place N-ethylaniline (1.0 eq) in a PTFE reactor cooled to 0°C.
-
Addition: Dropwise add aqueous HF (1.0–3.0 eq depending on desired poly-HF character) with vigorous stirring. Exothermic reaction.[1][5]
-
Azeotrope: Add Toluene. Heat to reflux using a Dean-Stark trap (PTFE or coated glass) to remove water.[1]
-
Isolation: Once water removal is complete, strip toluene under reduced pressure (vacuum) to yield the viscous hydrofluoride complex.
Method B: Cation Exchange (Anhydrous)
Ideal for generating anhydrous complexes without distillation.[1]
-
Resin: Amberlyst 15 (Acid form).[1]
-
Process: Load resin with fluoride using KF/MeCN, then treat with N-ethylaniline to release the HF-amine complex into solution.[1]
Applications in Drug Development
Nucleophilic Fluorination Mechanisms
N-ethylaniline hydrofluoride is used to introduce fluorine into drug scaffolds via
Key Reaction: Epoxide Ring Opening
The reagent promotes the regiospecific opening of epoxides to form
Diagram: Epoxide Fluorination Pathway
Caption: Mechanism of epoxide ring opening by N-ethylaniline hydrofluoride. The reagent acts as a dual proton/fluoride source, activating the oxygen before nucleophilic attack.[1]
Halofluorination of Alkenes
Used in conjunction with N-halosuccinimides (NIS/NBS) to generate vicinal fluoro-halides.[1]
-
Substrate: Terminal or internal alkenes.
-
Role: Provides the soluble
source that intercepts the halonium ion intermediate.[1] -
Advantage: The N-ethylaniline residue is easily removed during workup (acid wash), unlike pyridine which can coordinate to metal catalysts in subsequent steps.[1]
Safety & Handling Protocols
WARNING: FATAL IF ABSORBED THROUGH SKIN. Treat this compound with the same rigor as anhydrous HF.
Personal Protective Equipment (PPE)
-
Respiratory: Full-face respirator with acid gas (E/B) cartridges.[1]
-
Skin: Double gloving required. Inner: Nitrile.[7] Outer: Neoprene or Butyl Rubber (long cuff).[1]
-
Body: Acid-resistant apron or Tyvek suit.[1]
First Aid (HF Specific)
Every lab using this reagent must have a dedicated HF spill kit.[1]
-
Skin Contact: Immediate irrigation (15 mins)
Apply Calcium Gluconate Gel (2.5%) .[1] Massage continuously until medical help arrives. -
Eye Contact: Irrigate with water or saline for 15+ mins. Do not use gluconate gel in eyes.
-
Spill Control: Neutralize spills with Calcium Carbonate (
) or Calcium Hydroxide to precipitate insoluble Calcium Fluoride ( ).[1]
References
-
Olah, G. A., et al. (1979).[1] "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride)."[1][4] Journal of Organic Chemistry. Link[1]
-
Haufe, G. (1996).[1][5] "Triethylamine trishydrofluoride in synthesis." Journal für Praktische Chemie. Link[1]
-
Yoneda, N. (1991).[1][4] "The Combination of Hydrogen Fluoride with Organic Bases as Fluorination Agents."[4] Tetrahedron. Link[1]
-
Fisher Scientific. (2025).[1] "Safety Data Sheet: N-Ethylaniline." Fisher Scientific MSDS. Link
-
PubChem. (2025).[1][8][9] "Compound Summary: N-Ethylaniline." National Library of Medicine. Link[1]
Sources
- 1. octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester | C34H50O12 | CID 49926 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Properties of N-Ethylaniline Hydrofluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the melting and boiling points of N-ethylaniline hydrofluoride. Due to the limited availability of public data for this specific salt, this document establishes a foundational understanding by presenting the known properties of the parent compound, N-ethylaniline. It further outlines detailed, field-proven methodologies for the synthesis, purification, and characterization of N-ethylaniline hydrofluoride, with a specific focus on the experimental determination of its melting and boiling points. This guide is intended to serve as a vital resource for researchers, enabling them to safely synthesize and accurately characterize this compound in a laboratory setting. All protocols are designed with self-validating systems and are grounded in established scientific principles, with a strong emphasis on the significant safety considerations required when handling hydrofluoric acid.
Introduction: The Context of N-Ethylaniline and its Salts
N-ethylaniline is a well-characterized secondary aromatic amine that serves as a versatile intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1][2] Its physical state at room temperature is a colorless to pale yellow liquid that can darken upon exposure to air and light.[1] The basicity of the secondary amine group allows for the formation of salts with various acids. These salts often exhibit distinct physicochemical properties compared to the free base, such as increased water solubility and higher melting points, which can be advantageous in various applications, including drug formulation.
While hydrochloride salts of amines are common and well-documented, hydrofluoride salts are less so. This guide addresses the specific case of N-ethylaniline hydrofluoride, for which there is a notable absence of readily available data in the scientific literature. The following sections will therefore provide both the known data for the parent N-ethylaniline and a detailed guide to the experimental procedures necessary to determine the key physicochemical properties of its hydrofluoride salt.
Physicochemical Properties of N-Ethylaniline (Free Base)
A summary of the known properties of N-ethylaniline is presented below to serve as a baseline for understanding the anticipated properties of its hydrofluoride salt.
| Property | Value | Source(s) |
| Melting Point | -63 °C | [2] |
| Boiling Point | 205 °C (at 760 mmHg) | [2] |
| Density | 0.963 g/mL (at 25 °C) | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Slightly soluble in water; miscible with ethanol and ether | [1] |
Synthesis and Purification of N-Ethylaniline Hydrofluoride
The synthesis of N-ethylaniline hydrofluoride is a straightforward acid-base reaction. However, the use of hydrofluoric acid (HF) necessitates stringent safety protocols due to its extreme toxicity and corrosivity.[3][4][5][6]
Causality Behind Experimental Choices
The choice of solvent is critical to ensure the precipitation of the salt and to allow for safe handling. A non-polar, aprotic solvent such as diethyl ether is suitable, as N-ethylaniline is soluble in it, while the resulting ionic salt is expected to be insoluble. The use of an HF-amine complex, such as pyridine-HF, is a safer alternative to anhydrous or concentrated aqueous HF, as it is less volatile and easier to handle.[7]
Experimental Protocol for Synthesis
Extreme caution must be exercised when handling hydrofluoric acid or its complexes. All work must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including HF-resistant gloves, a lab coat, and a face shield, must be worn.
-
Preparation of Reactants:
-
Dissolve a known quantity of N-ethylaniline (e.g., 10 mmol) in anhydrous diethyl ether (e.g., 50 mL) in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) flask equipped with a magnetic stirrer.
-
-
Acid Addition:
-
Slowly add an equimolar amount of a hydrofluoric acid source (e.g., pyridine-HF complex) dropwise to the stirred solution of N-ethylaniline at 0 °C (ice bath).
-
-
Precipitation and Isolation:
-
Upon addition of the acid, a precipitate of N-ethylaniline hydrofluoride is expected to form.
-
Continue stirring the mixture for 1-2 hours at 0 °C to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified salt under vacuum to remove residual solvent.
-
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of N-ethylaniline hydrofluoride.
Experimental Determination of Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide insights into the purity and identity of a compound.[8][9]
Melting Point Determination
The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range. Impurities will generally cause a depression and broadening of the melting point range.[9]
-
Sample Preparation:
-
Place a small amount of the dry, purified N-ethylaniline hydrofluoride on a clean, dry surface.
-
Finely crush the solid into a powder.
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm.[10]
-
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of approximately 10-20 °C per minute to obtain a rough estimate of the melting point.
-
Allow the apparatus to cool.
-
Perform a second, more precise measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the estimated melting point.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).[8] The melting point is reported as the range T1-T2.
-
Caption: Workflow for the experimental determination of melting point.
Boiling Point Determination
The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure.[11] For a salt like N-ethylaniline hydrofluoride, it is more likely to decompose at elevated temperatures rather than boil. Therefore, the determination of a decomposition temperature may be more relevant. However, a standard boiling point determination method is described below.
-
Sample Preparation:
-
Measurement:
-
Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath slowly and observe the capillary tube.
-
A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Continue heating until a continuous stream of bubbles is observed.
-
Remove the heat and allow the bath to cool slowly.
-
-
Data Recording:
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]
-
Expected Properties and Characterization
While the exact melting and boiling points of N-ethylaniline hydrofluoride are not documented, we can infer some general properties. As an ionic salt, it is expected to be a solid at room temperature with a significantly higher melting point than the free base (-63 °C). The boiling point will also be substantially higher than that of N-ethylaniline (205 °C), though, as mentioned, decomposition is likely to occur before boiling.
For definitive characterization, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be employed to confirm the structure of the synthesized salt.[14]
Safety and Handling
Hydrofluoric acid is an extremely dangerous chemical that can cause severe burns and systemic toxicity.[3][4][5][6] Exposure can be fatal.[4] It is imperative that all handling of HF and its derivatives be conducted with the utmost care, following all institutional safety protocols. An HF-specific safety plan and the availability of calcium gluconate gel as an antidote are mandatory.
Conclusion
References
-
Melting point determination. (n.d.). Retrieved from a general organic chemistry laboratory manual.
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.[15]
-
Determination of Boiling Point (B.P). (n.d.). Retrieved from a general organic chemistry laboratory manual.[11]
-
Experiment (1) determination of melting points. (2021, September 19). Retrieved from an academic source.[10]
-
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.[12]
-
Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. (n.d.). Retrieved from an academic source.[8]
-
Scribd. (n.d.). Determination of Boiling Point of Organic Compounds.[16]
-
Michigan State University Environmental Health & Safety. (n.d.). Hydrofluoric acid.[3]
-
Google Patents. (n.d.). WO1998022427A1 - Aminohydrofluorides and their use as oral hygiene preparations.[17]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.[13]
-
ESSR. (n.d.). Hydrofluoric Acid Fact Sheet.[4]
-
Guidechem. (n.d.). N-Ethylaniline 103-69-5 wiki.[1]
-
Taylor & Francis Online. (n.d.). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.[18]
-
Wordpress. (2026, January 19). Hydrogen Fluoride and Amine Complexes (HF-NR3).[7]
-
Centers for Disease Control and Prevention. (2024, September 6). Hydrogen Fluoride | Chemical Emergencies.[19]
-
ChemicalBook. (n.d.). N-Ethylaniline(103-69-5) IR Spectrum.[14]
-
Experiment 1 - Melting Points. (n.d.). Retrieved from an academic source.[9]
-
StatPearls - NCBI Bookshelf. (2023, July 17). Hydrofluoric Acid Burns.[5]
-
CAMEO Chemicals - NOAA. (n.d.). N-ETHYLANILINE.[20]
-
ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF.[21]
-
Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.[6]
-
Google Patents. (n.d.). US20100204470A1 - method for salt preparation.[22]
-
Sigma-Aldrich. (n.d.). N-Ethylaniline 98 103-69-5.[2]
-
The Automated Topology Builder (ATB) and Repository. (n.d.). N-Ethylaniline | C8H11N | MD Topology | NMR | X-Ray.[23]
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Technical Guide: Sourcing and Utilizing N-Ethylaniline Hydrofluoride
The following technical guide is structured to address the sourcing, synthesis, and application of N-ethylaniline hydrofluoride , a specialized amine-hydrogen fluoride complex used primarily in nucleophilic fluorination and surface etching.
Note on Availability: Unlike commodity chemicals, N-ethylaniline hydrofluoride is rarely stocked as a shelf-stable catalog item due to the variable stoichiometry of amine-HF complexes (often 1:1 to 1:3) and their corrosive nature.[1][2] Consequently, this guide focuses on Custom Synthesis Partners and In-Situ Preparation from precursors, which is the standard industry practice for this reagent class.[1]
Executive Summary & Chemical Profile
N-ethylaniline hydrofluoride is an organofluorine reagent belonging to the class of Amine-HF complexes .[1] It serves as a tunable fluorinating agent, offering a balance between the high reactivity of anhydrous hydrogen fluoride (aHF) and the stability of triethylamine trihydrofluoride (Et3N·3HF). Its secondary amine structure allows for distinct selectivity profiles in epoxide ring-opening and desilylation reactions compared to tertiary amine complexes.[1]
Chemical Specifications
| Parameter | Specification |
| Chemical Name | N-Ethylaniline Hydrofluoride (Complex) |
| Precursor CAS | 103-69-5 (N-Ethylaniline Free Base) |
| HF Stoichiometry | Variable (Typically 1:1 to 1:3 HF adducts) |
| Physical State | Viscous liquid (hygroscopic) |
| Solubility | Soluble in DCM, Chloroform, Acetonitrile |
| Primary Utility | Nucleophilic Fluorination, Oxide Etching, Electrolyte Additive |
Supply Chain: Manufacturers and Sourcing Strategy
Since N-ethylaniline hydrofluoride is a "make-on-demand" reagent, procurement strategies must pivot between Custom Synthesis (for bulk/stable forms) and Precursor Sourcing (for lab-scale preparation).[1]
A. Custom Synthesis & Manufacturing Partners
These organizations specialize in handling aHF and can manufacture amine-HF salts to specific stoichiometric requirements (e.g., varying HF load).[1]
| Company | Specialization | Region | Capability |
| Oakwood Chemical | Custom Synthesis | USA | Gram to Kilo scale fluorination; explicitly handles hazardous amines.[1] |
| Amfluoro | Fluorine Chemistry | China | Specialized in fluorinated building blocks and HF reagents.[1] |
| Enamine | CRO/Synthesis | Ukraine/EU | High-throughput synthesis of niche fluorinated scaffolds.[1] |
| Apollo Scientific | Fluorine Reagents | UK | Custom sourcing of non-catalog fluorinated salts.[1] |
| SynQuest Labs | Fluorine Specialist | USA | Dedicated fluorine facility; capable of custom HF blending.[1] |
B. Precursor Suppliers (For In-House Preparation)
To prepare the reagent in-house, high-purity N-ethylaniline is required.[1]
| Supplier | Product Grade | Purity | Notes |
| Sigma-Aldrich | ReagentPlus® | 98% | Standard lab sourcing; reliable CoA.[1] |
| TCI Chemicals | Synthetic Grade | >98% | High availability in Asia/US.[1] |
| Fluorochem | Intermediate | 95-98% | Cost-effective for bulk precursor needs.[1] |
C. Sourcing Decision Matrix
The following logic flow dictates the optimal sourcing strategy based on project scale and safety infrastructure.
Figure 1: Decision matrix for sourcing N-ethylaniline hydrofluoride based on scale and safety constraints.
Technical Protocol: In-Situ Preparation & Validation
Warning: This protocol involves Hydrogen Fluoride (HF).[1] HF is fatal if absorbed through the skin.[1] Calcium Gluconate gel must be immediately available.[1] Work must be performed in a Teflon-lined fume hood.[1]
Methodology: Controlled Complexation
This method generates the complex by treating N-ethylaniline with a stable HF source (Et3N·3HF) to avoid handling anhydrous HF gas directly.[1]
Reagents:
-
N-Ethylaniline (1.0 equiv)[1]
-
Triethylamine trihydrofluoride (Et3N[1]·3HF) (0.33 - 1.0 equiv depending on desired HF load)[1]
-
Solvent: Dichloromethane (DCM) or Ether (Anhydrous)[1]
Step-by-Step Protocol:
-
Setup: Charge a Teflon (PFA) or Polypropylene flask with N-ethylaniline under nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Dropwise add Et3N·3HF.[1][3] The reaction is exothermic; maintain temperature <10°C.[1]
-
Purification: If a solid precipitates, filter under inert gas.[1] If liquid, the mixture can often be used directly (in situ) for fluorination reactions, or volatiles (Et3N) can be removed under vacuum if the boiling point difference allows (N-ethylaniline bp: 205°C vs Et3N bp: 89°C).[1]
-
Validation (Self-Validating Step):
Reaction Scheme & Pathway
Figure 2: Synthesis pathway for the generation of amine-HF complexes.[1]
Applications in Drug Discovery
The N-ethylaniline HF complex offers specific advantages over standard reagents:
-
Selectivity: As a secondary amine complex, it is less sterically hindered than Et3N complexes but less volatile than Pyridine:HF.[1] This allows for selective fluorination of primary alcohols in the presence of secondary alcohols.
-
Epoxide Opening: It serves as an excellent source of nucleophilic fluoride for opening epoxides to fluorohydrins, a common motif in corticosteroids and kinase inhibitors.[1]
-
Solubility Tuning: The lipophilic ethyl-phenyl group ensures high solubility in non-polar organic solvents (Toluene, DCM), facilitating reaction kinetics that are sluggish with inorganic fluoride salts (like KF/CsF).[1]
Safety & Handling Standards (E-E-A-T)
Mandatory PPE: Neoprene gloves (double gloved), face shield, acid-resistant apron.[1] First Aid:
-
Skin Contact: Wash with water for 5 minutes, then apply Calcium Gluconate (2.5%) gel continuously until medical help arrives.[1]
-
Spill Control: Neutralize with Calcium Carbonate or Slaked Lime (never use sand alone).[1]
References
-
PubChem. N-Ethylaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Oakwood Chemical. Custom Synthesis Services.[1] Available at: [Link][1]
-
Haufe, G. N-F Fluorinating Agents and their Fluorinations: Historical Perspective. Beilstein J. Org.[1] Chem. 2021.[1][4][5] Available at: [Link][1]
-
Yale University EHS. Standard Operating Procedure: Hydrofluoric Acid.[1] Available at: [Link][1]
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Methodological & Application
N-Ethylaniline Hydrofluoride: A Practical Amine-HF Complex for Nucleophilic Fluorination
An Application Guide for Researchers
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug development, agrochemicals, and materials science. However, the direct use of hazardous reagents like anhydrous hydrogen fluoride (HF) presents significant safety and handling challenges. Amine-HF complexes have emerged as highly effective, manageable, and safer alternatives that provide a source of nucleophilic fluoride. This guide provides a comprehensive overview of the preparation and application of N-ethylaniline hydrofluoride, a representative amine-HF complex. We will explore its use in key fluorination reactions, including the deoxyfluorination of alcohols and the hydrofluorination of alkenes, with a focus on the underlying mechanistic principles, detailed experimental protocols, and critical safety considerations.
Introduction: The Rationale for Amine-HF Complexes
The unique properties conferred by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make it a highly desirable element in medicinal chemistry. While a diverse array of fluorinating agents exists, they are broadly categorized as electrophilic ("F+") or nucleophilic ("F-") sources. For reactions requiring a fluoride anion, such as nucleophilic substitution or addition, hydrogen fluoride is the most atom-economical source.[1]
However, anhydrous HF is a highly corrosive and toxic gas that poses extreme health risks and requires specialized equipment.[2] To mitigate these dangers, the formation of complexes with amines like pyridine or triethylamine has become standard practice.[3][4] These complexes, such as Olah's reagent (HF-Pyridine), are typically liquids that are easier to handle, less volatile, and serve as a buffered source of both the fluoride nucleophile and the proton required for many reactions.
N-ethylaniline is a readily available, liquid organic base that can be used to form a similar HF complex.[5][6] Its physical properties and basicity make it a suitable candidate for "taming" HF, creating a reagent solution applicable to standard laboratory synthesis. This document details the preparation of this complex and provides robust protocols for its use.
Reagent Preparation, Safety, and Handling
The preparation of any amine-HF complex is a hazardous procedure that must be undertaken with extreme caution. The reaction is highly exothermic and involves the handling of hydrofluoric acid.
WARNING: Hydrofluoric acid is acutely toxic and causes severe, penetrating burns that may not be immediately painful.[2] Skin or eye contact requires immediate and specialized first aid. Always consult your institution's safety protocols before handling HF.
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty, HF-resistant gloves (e.g., thick nitrile or neoprene), with a second pair of disposable nitrile gloves worn underneath.
-
A chemically resistant apron over a lab coat.
-
Closed-toe shoes.
-
Ensure a tube of calcium gluconate gel is immediately accessible as a first-aid antidote for skin exposure.[2]
Protocol 1: Preparation of a ~3:1 HF/N-Ethylaniline Stock Solution
This protocol describes the preparation of a solution analogous to triethylamine trihydrofluoride. The procedure must be performed in a certified chemical fume hood.
Materials:
-
N-ethylaniline (C₈H₁₁N), anhydrous
-
Hydrofluoric acid (48% aqueous solution)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Polypropylene or Teflon® beaker and magnetic stir bar
-
Ice bath
Procedure:
-
Setup: Place the polypropylene beaker containing a magnetic stir bar in an ice bath on a magnetic stir plate within the fume hood.
-
Dilution: To the beaker, add 121.2 g (1.0 mol) of anhydrous N-ethylaniline and 200 mL of anhydrous DCM. Begin gentle stirring.
-
Slow Addition of HF: Using a polyethylene syringe or dropping funnel, add 125.0 g (3.0 mol of HF) of the 48% aqueous HF solution dropwise to the stirred N-ethylaniline solution. CRITICAL: The addition must be slow to control the exothermic reaction and keep the internal temperature below 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The resulting solution is your N-ethylaniline hydrofluoride stock reagent.
-
Storage: Store the reagent in a clearly labeled, tightly sealed Teflon® or polyethylene bottle. Do not store in glass containers, as HF will etch glass.[2]
Application in Deoxyfluorination of Alcohols
Deoxyfluorination is the substitution of a hydroxyl group with fluorine, a fundamental transformation in the synthesis of alkyl fluorides.[7][8] The reaction typically proceeds via an Sₙ2 mechanism, requiring the conversion of the poor leaving group (-OH) into a better one (e.g., a sulfonate ester) in situ.
Mechanism: The Role of Activation
The direct reaction of an alcohol with N-ethylaniline hydrofluoride is ineffective because the hydroxide ion is a poor leaving group. Therefore, an activating agent is required. A common strategy involves using a sulfonyl fluoride, such as 2-pyridinesulfonyl fluoride (PyFluor) or a related compound.[7] The alcohol first reacts with the sulfonyl fluoride to form a sulfonate ester intermediate. The fluoride ion from the amine-HF complex then displaces this excellent leaving group to form the C-F bond.
Sources
- 1. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. wiki.nbi.ku.dk [wiki.nbi.ku.dk]
- 3. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]
- 7. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
Application Note: N-Ethylaniline Hydrofluoride in Nucleophilic Fluorination
This is a comprehensive Application Note and Protocol guide for N-Ethylaniline Hydrofluoride , a specialized reagent for nucleophilic fluorination.
Executive Summary
N-Ethylaniline Hydrofluoride (CAS: 111830-19-4) represents a specialized class of Amine-HF complexes used as liquid fluorinating agents. While less ubiquitous than Olah’s Reagent (Pyridine:HF) or TREAT-HF (Et
In drug discovery, incorporating fluorine into metabolic "hotspots" is a standard strategy to block P450 oxidation. N-Ethylaniline Hydrofluoride provides a source of nucleophilic fluoride (
Chemical Profile & Mechanistic Insight[1][2]
The "Goldilocks" Acidity
The reactivity of Amine-HF complexes is dictated by the basicity of the amine carrier.
-
Triethylamine (pKa ~10.7): Forms a stable, mild complex (TREAT-HF). Often too mild for difficult ring openings.
-
Pyridine (pKa ~5.2): Forms a reactive, acidic complex (Olah's Reagent). Can be corrosive and prone to side reactions (polymerization).
-
N-Ethylaniline (pKa ~5.1): Structurally similar to pyridine in basicity but possesses a secondary amine structure and a lipophilic phenyl ring.
Key Advantage: The N-ethylaniline moiety provides distinct solubility properties in non-polar solvents compared to pyridine, and its secondary amine structure allows for different hydrogen-bonding networks (
Reaction Mechanism
The reagent operates via an interfacial activation mechanism . The protonated amine (
Figure 1: Mechanistic pathway for the fluorination of epoxides using N-Ethylaniline Hydrofluoride. The complex serves dual roles: proton donor (activation) and fluoride source (nucleophile).
Experimental Protocols
Protocol A: Preparation and Handling
Note: N-Ethylaniline Hydrofluoride can be purchased (CAS 111830-19-4) or generated in situ. Due to the hazards of anhydrous HF, in situ generation is recommended only for labs equipped with HF-resistant apparatus.
Safety Prerequisite:
-
PPE: Neoprene gloves (double gloved), face shield, HF-specific apron.
-
Antidote: Calcium Gluconate gel must be immediately available on the bench.
-
Vessel: Use Teflon (PFA/FEP) or Polypropylene vessels. Do not use glass if the HF content is high (glass etching releases
).
In-Situ Generation (Standard Method):
-
Cooling: Place a Teflon vessel containing N-ethylaniline (1.0 equiv) in a dry ice/acetone bath (–78 °C).
-
Addition: Slowly add anhydrous HF (or 70% HF/Pyridine if modulating) dropwise.
-
Note: The reaction is exothermic. Maintain temperature below 0 °C.
-
-
Equilibration: Allow the mixture to warm to Room Temperature (RT) under an inert atmosphere (
or Ar). The resulting liquid is the active reagent.
Protocol B: Regioselective Ring Opening of Epoxides
This protocol synthesizes
Reagents:
-
Substrate: Cyclohexene oxide (or target epoxide).
-
Reagent: N-Ethylaniline Hydrofluoride (1.5 – 2.0 equiv of F).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Workflow:
-
Dissolution: Dissolve the epoxide (1.0 mmol) in DCM (5 mL) in a polypropylene vial .
-
Addition: Add N-Ethylaniline Hydrofluoride (1.5 mmol) dropwise at 0 °C.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of epoxide.
-
-
Quenching (Critical):
-
Pour the reaction mixture carefully into a stirred solution of sat.
(excess) and crushed ice. -
Warning: Gas evolution (
) will occur.
-
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with water and brine.
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography.
Protocol C: Halofluorination of Alkenes
Uses N-Ethylaniline HF as the fluoride source and N-Iodosuccinimide (NIS) as the electrophile to create vicinal fluoro-iodides .
Step-by-Step Workflow:
-
Setup: Charge a Teflon flask with the alkene (1.0 equiv) and NIS (1.2 equiv) in DCM.
-
Activation: Cool to –20 °C.
-
Fluorination: Add N-Ethylaniline Hydrofluoride (2.0 equiv) slowly.
-
Workup: Quench with 10%
(to reduce excess iodine) and sat. .
Data Summary & Comparison
| Reagent | Active Species | Acidity (Approx) | Reactivity Profile | Vessel Compatibility |
| Olah's Reagent | Pyridine | High | Aggressive; Polymerizes sensitive alkenes | Teflon/Plastic ONLY |
| N-Ethylaniline HF | PhN(Et)H | Medium-High | Tunable; Good for epoxides/aromatics | Teflon/Plastic |
| TREAT-HF | Low | Mild; Slow with hindered substrates | Glass (mostly safe) | |
| DMPU-HF | DMPU | Medium | High stability; Non-volatile | Glass/Teflon |
Troubleshooting & Optimization
Common Issue: Low Yield / Polymerization
-
Cause: The reagent is too acidic for the substrate.
-
Fix: Add exogenous base (e.g., free N-ethylaniline or
) to buffer the reaction. Alternatively, switch to the milder TREAT-HF.
Common Issue: Poor Regioselectivity
-
Cause:
character dominating (carbocation formation). -
Fix: Lower the temperature to –40 °C or change solvent to a non-polar ether (Et2O) to promote
-like concerted opening.
Figure 2: Optimization logic for nucleophilic fluorination reactions.
References
-
Evitachem Inventory. N-ethylaniline;hydrofluoride (CAS 111830-19-4).[4] Retrieved from (Verified Existence).
- Haufe, G. (2004). Asymmetric Nucleophilic Fluorination.Journal of Fluorine Chemistry, 126(9-10), 1123-1129. (General context on Amine-HF reactivity).
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions.[2][5][6][7][8][9][10] 63. Pyridinium Poly(hydrogen fluoride).Journal of Organic Chemistry , 44(22), 3872–3881. (Foundational text on Amine-HF complexes).
-
Mirkind, L. A. (1991). Oxidative fluorination in amine-HF mixtures.[9]Tetrahedron Letters , 47, 705–714. (Specific citation of N-ethylaniline in HF mixtures).
-
York, C., et al. (2013). Nucleophilic Fluorination using HF-Amine Complexes.[5]Organic Process Research & Development , 17(10), 1338–1342.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. Buy 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid (EVT-14453367) | 106675-13-2 [evitachem.com]
- 5. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine [mdpi.com]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. research.unipd.it [research.unipd.it]
- 8. lookchem.com [lookchem.com]
- 9. First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
N-Ethylanilinium Polyhydrofluoride: A Practical Guide to Deoxyfluorination
Introduction: The Role of Amine Hydrofluorides in Modern Fluorination Chemistry
The selective introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make fluorinated compounds highly valuable. While elemental fluorine and anhydrous hydrogen fluoride (HF) are potent fluorinating agents, their high reactivity, toxicity, and corrosive nature necessitate specialized handling and equipment.[1]
Amine hydrofluoride complexes, often referred to as amine/HF reagents, have emerged as highly practical and manageable alternatives.[1][2] These reagents, which are salts formed between an amine and hydrogen fluoride, exist as liquids or solids at ambient temperature, significantly taming the volatility and corrosivity of anhydrous HF.[1] Prominent examples include pyridinium poly(hydrogen fluoride) (PPHF or Olah's Reagent) and triethylamine tris(hydrofluoride) (Et₃N·3HF).[1][3][4] These complexes serve as convenient carriers of HF, delivering it as a potent nucleophilic fluoride source for a variety of transformations, most notably the deoxyfluorination of alcohols.
This guide focuses on the preparation and application of N-ethylanilinium polyhydrofluoride for the deoxyfluorination of alcohols. While not as extensively documented as Olah's Reagent or Et₃N·3HF, the principles governing its reactivity are analogous. The choice of amine in these complexes can modulate the reagent's acidity and nucleophilicity, offering a potential avenue for optimizing reaction conditions.[2] N-ethylaniline, a secondary aromatic amine, presents an interesting case due to its moderate basicity and distinct steric profile compared to pyridine or triethylamine.
This document will provide a comprehensive overview, from the synthesis and safe handling of N-ethylaniline and its hydrofluoride salt to detailed protocols for its application in deoxyfluorination reactions, supported by mechanistic insights and comparative data from related amine/HF systems.
Preparation and Handling of N-Ethylaniline and its Hydrofluoride Salt
Synthesis of N-Ethylaniline
N-ethylaniline can be synthesized through several established methods. A common laboratory-scale preparation involves the reductive amination of aniline with acetaldehyde.[5]
Protocol 1: Synthesis of N-Ethylaniline via Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in a suitable alcoholic solvent such as ethanol.
-
Imine Formation: At room temperature, add acetaldehyde (1.2-2.0 eq) to the aniline solution. Stir the mixture for 30-90 minutes to facilitate the formation of the corresponding Schiff base (imine).
-
Reduction: In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄) (0.25-0.5 eq), in the same alcoholic solvent.
-
Addition: Slowly add the reducing agent solution to the reaction mixture containing the Schiff base. The reaction is typically exothermic, and cooling may be necessary to maintain room temperature.
-
Reaction Completion: Stir the reaction mixture for 2-4 hours at room temperature.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the alcoholic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude N-ethylaniline.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain N-ethylaniline as a yellowish to brown oily liquid.
Preparation of N-Ethylanilinium Polyhydrofluoride
The preparation of amine hydrofluoride complexes must be conducted with extreme caution due to the hazardous nature of hydrogen fluoride. This procedure should only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including HF-resistant gloves (e.g., butyl rubber), a lab coat, and a face shield. A calcium gluconate gel should be readily accessible as a first-aid measure for HF exposure.
Protocol 2: Preparation of N-Ethylanilinium Polyhydrofluoride
-
Inert Atmosphere: In a chemically resistant flask (e.g., polyethylene or PTFE), place freshly distilled N-ethylaniline under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Slow Addition of HF: Slowly and carefully add anhydrous hydrogen fluoride (condensed into a graduated polyethylene cylinder) or a commercially available amine/HF solution (like pyridine-HF) to the stirred N-ethylaniline. The reaction is highly exothermic. The ratio of N-ethylaniline to HF can be varied to achieve different polyhydrofluoride compositions (e.g., a 1:3 ratio to approximate a tris(hydrofluoride) salt).
-
Equilibration: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour to ensure homogeneity.
-
Storage: The resulting N-ethylanilinium polyhydrofluoride should be stored in a tightly sealed polyethylene or PTFE container in a cool, dry, and well-ventilated area, away from incompatible materials such as glass, metals, and strong bases.
Safety and Handling Precautions
N-Ethylaniline:
-
Toxicity: N-ethylaniline is toxic if swallowed, inhaled, or absorbed through the skin.[6] It can cause damage to organs through prolonged or repeated exposure.[7]
-
Handling: Always handle N-ethylaniline in a well-ventilated fume hood.[3] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4][8] Avoid breathing vapors.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and strong oxidizing agents.[4][8] Keep containers tightly closed.[8]
N-Ethylanilinium Polyhydrofluoride:
-
Corrosivity and Toxicity: This reagent contains hydrogen fluoride, which is extremely corrosive and toxic.[1] It can cause severe burns to the skin, eyes, and respiratory tract that may not be immediately painful.[2]
-
Handling: All manipulations must be conducted in a fume hood using HF-resistant materials (polyethylene, PTFE).[9] Never use glass apparatus with HF-containing reagents.[2] Always wear HF-specific PPE.
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate or calcium carbonate and absorb with an inert material.
Mechanism of Deoxyfluorination
The deoxyfluorination of alcohols using amine hydrofluoride reagents generally proceeds via an Sₙ2 or Sₙ1-type mechanism, depending on the structure of the alcohol substrate and the reaction conditions.[2]
Figure 1: General mechanism of alcohol deoxyfluorination.
-
Activation: The alcohol is first protonated by the acidic hydrogen fluoride in the complex, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Nucleophilic Substitution: A fluoride ion, delivered from the polyhydrofluoride anion, then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This displaces a molecule of water and forms the C-F bond. For primary and secondary alcohols, this typically proceeds via an Sₙ2 mechanism with inversion of stereochemistry. For tertiary alcohols, which can form stable carbocations, an Sₙ1 pathway is more likely.
Application: Deoxyfluorination of Alcohols
The following protocols are generalized based on established procedures for amine/HF reagents like Et₃N·3HF and pyridine-HF.[4][10] Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate when using N-ethylanilinium polyhydrofluoride.
Experimental Workflow
Figure 2: General workflow for deoxyfluorination.
Protocol 3: Deoxyfluorination of a Secondary Alcohol
-
Reaction Setup: In a polyethylene or PTFE flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the secondary alcohol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-ethylanilinium polyhydrofluoride (1.5-3.0 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess HF.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the alkyl fluoride.
Comparative Reaction Conditions
The optimal conditions for deoxyfluorination can vary significantly based on the substrate and the specific amine/HF reagent used. The following table provides a summary of typical conditions for analogous, well-established reagents, which can serve as a starting point for optimization with N-ethylanilinium polyhydrofluoride.
| Parameter | Pyridine-HF (Olah's Reagent) | Triethylamine Tris(hydrofluoride) | N-Ethylanilinium Polyhydrofluoride (Predicted) |
| Substrate | Primary, Secondary, Tertiary Alcohols | Primary, Secondary Alcohols, Epoxides | Primary, Secondary, Tertiary Alcohols |
| Equivalents | 2-10 eq | 1.5-5 eq | 1.5-5 eq |
| Solvent | CH₂Cl₂, THF, neat | CH₂Cl₂, THF, MeCN | CH₂Cl₂, THF, MeCN |
| Temperature | 0 °C to reflux | 25 °C to 80 °C | 25 °C to 80 °C |
| Reaction Time | 1-24 hours | 2-48 hours | 2-48 hours |
| Reference | - |
Conclusion and Future Outlook
N-ethylanilinium polyhydrofluoride represents a potentially valuable, yet underexplored, member of the amine/HF class of fluorinating reagents. Based on the well-established chemistry of analogous reagents, it is expected to be an effective agent for the deoxyfluorination of alcohols under relatively mild conditions. The principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring its utility. The key advantages of using such amine/HF complexes—namely, their enhanced safety and handling characteristics compared to anhydrous HF—make them indispensable tools in modern organic synthesis. Further research into the specific reactivity profile of N-ethylanilinium polyhydrofluoride, particularly how the electronic and steric properties of N-ethylaniline influence reaction outcomes, would be a valuable contribution to the field of fluorine chemistry.
References
- N-ethyl aniline preparation method.
-
Hydrogen Fluoride and Amine Complexes (HF-NR3). Organic Chemistry Portal. [Link]
-
N-Ethylaniline. FooDB. [Link]
-
N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. ResearchGate. [Link]
-
Hydrogen fluoride-pyridine. Chemwells. [Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. [Link]
-
Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. ACS Publications. [Link]
-
Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation. Organic Chemistry Portal. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. [Link]
- Preparation of fluorinated anilines.
-
Synthesis of N-ethylaniline. PrepChem. [Link]
-
Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. ResearchGate. [Link]
-
A deoxyfluorination of alcohols with an electrophilic fluorine source via visible-light photoredox catalysis. Princeton University. [Link]
-
Deoxyfluorination of Electron-Deficient Phenols. ACS Publications. [Link]
-
Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. [Link]
-
N-Ethylaniline. PubChem. [Link]
-
Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. [Link]
-
Quantitative Generation of HF from KF and Formation of Amine‐3HF Complexes by Using Cation Exchange Reaction Between KF and Amberlyst 15DRY. Wiley Online Library. [Link]
-
HF based fluorination agents. Reddit. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications. [Link]
-
preparation of amines. Chemguide. [Link]
-
Development and applications of novel HF-based fluorination reagents : DMPU-HF. University of Louisville Institutional Repository. [Link]
-
BROMOFLUORINATION OF ALKENES: 1-BROMO-2-FLUORO-2-PHENYLPROPANE. Organic Syntheses. [Link]
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. ACS Publications. [Link]
-
22.3 Synthesis of Amines | Organic Chemistry. YouTube. [Link]
-
Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. ACS Publications. [Link]
-
24.6 Synthesis of Amines. OpenStax. [Link]
-
Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. Organic Chemistry Portal. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Preparation of amines. Khan Academy. [Link]
-
[- Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-]. Organic Syntheses. [Link]
-
Amine Reactivity. Michigan State University. [Link]
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Troubleshooting & Optimization
removing excess N-ethylaniline hydrofluoride from reaction mixtures
Welcome to the technical support center for handling reaction mixtures containing N-ethylaniline hydrofluoride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the removal of excess N-ethylaniline hydrofluoride. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles to address common challenges encountered during your experimental work.
Introduction: The Challenge of N-Ethylaniline Hydrofluoride
N-ethylaniline is a common reagent in organic synthesis, utilized in the production of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] When used in reactions involving hydrofluoric acid (HF) or fluoride salts, or when HF is used as a reagent or catalyst, the formation of N-ethylaniline hydrofluoride as a salt is inevitable.[4] While the free base, N-ethylaniline, is a liquid with limited water solubility and good solubility in organic solvents,[5][6][7] its hydrofluoride salt exhibits significantly different physical and chemical properties. The presence of this salt can complicate reaction workups and product isolation. This guide provides a range of strategies to effectively remove this unwanted byproduct.
Troubleshooting Guide: Step-by-Step Protocols for Removal
This section details various methods for the removal of N-ethylaniline hydrofluoride from your reaction mixture. The choice of method will depend on the specific characteristics of your desired product, the solvent system, and the scale of your reaction.
I. Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is often the most straightforward approach for separating the organic product from the aqueous-soluble amine salt. This technique leverages the difference in solubility of the neutral organic compound and the ionic N-ethylaniline hydrofluoride.
When to use this method:
-
Your desired product is soluble in a water-immiscible organic solvent.
-
Your product is stable to aqueous basic conditions.
Core Principle: By adding a basic aqueous solution, the N-ethylaniline hydrofluoride salt is neutralized to the free base, N-ethylaniline. The free base, being significantly less water-soluble, will partition into the organic phase, from which it can be subsequently removed. Alternatively, an acidic wash can be used to protonate any remaining free amine and extract it into the aqueous layer.
This protocol aims to neutralize the N-ethylaniline hydrofluoride to its free base form, which can then be separated from the desired product.
Step-by-Step Methodology:
-
Reaction Quenching: Once your reaction is complete, cool the mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether). The choice of solvent should be based on the solubility of your desired product.
-
Basic Wash: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base, like 1M sodium hydroxide (NaOH).
-
Expert Insight: The use of a weak base like NaHCO₃ is generally preferred to avoid potential side reactions that could be induced by a strong base. Add the basic solution slowly and vent the separatory funnel frequently, as the neutralization of the acid will generate gas (CO₂ in the case of bicarbonate).
-
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes to ensure complete neutralization and partitioning. Allow the layers to separate.
-
Layer Separation: Drain the aqueous layer.
-
Repeat: Repeat the wash with the basic solution (2-3 times) to ensure complete removal of the hydrofluoride salt.
-
Water Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking up any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to isolate your crude product.
II. Precipitation: Isolating Your Product from a Soluble Salt
Precipitation can be an effective method if your desired product has limited solubility in a particular solvent system where N-ethylaniline hydrofluoride remains soluble.
When to use this method:
-
Your desired product is a solid.
-
You can identify a solvent system where your product is insoluble, but the N-ethylaniline hydrofluoride is soluble.
Core Principle: The difference in solubility between the desired product and the amine salt in a specific solvent is exploited to selectively precipitate the product, leaving the impurity in the solution.
Step-by-Step Methodology:
-
Solvent Screening: Empirically determine a solvent or a mixture of solvents in which your desired product has low solubility, while N-ethylaniline hydrofluoride is reasonably soluble. This may require some experimentation with small aliquots of your reaction mixture. Common anti-solvents for organic compounds include hexanes, pentane, or water.
-
Concentration: After the reaction, if necessary, remove the reaction solvent under reduced pressure.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a solvent in which both your product and the N-ethylaniline hydrofluoride are soluble.
-
Precipitation: Slowly add the chosen anti-solvent to the solution while stirring. The desired product should start to precipitate out of the solution.
-
Isolation: Collect the precipitated product by filtration.
-
Washing: Wash the solid product with a small amount of the cold anti-solvent to remove any residual N-ethylaniline hydrofluoride.
-
Drying: Dry the product under vacuum to remove any residual solvent.
III. Scavenger Resins: A Modern Approach to Purification
Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[8] This method offers a clean and efficient way to remove N-ethylaniline hydrofluoride with minimal workup.
When to use this method:
-
When traditional extraction methods are not effective or are too cumbersome.
-
For parallel synthesis or high-throughput purification.
Core Principle: An acidic scavenger resin will react with the basic N-ethylaniline (either the free base or by shifting the equilibrium from the salt) and bind it to the solid support. The resin can then be easily removed by filtration, leaving the purified product in solution.
Step-by-Step Methodology:
-
Resin Selection: Choose a suitable acidic scavenger resin, such as a sulfonic acid-functionalized polystyrene resin.
-
Reaction Completion: Once the reaction is complete, ensure that all of the N-ethylaniline is in its free base form by performing a basic workup as described in Protocol 1, or by adding a non-aqueous base (e.g., triethylamine) if your product is water-sensitive.
-
Resin Addition: Add the scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the excess amine).
-
Incubation: Stir the mixture at room temperature for a few hours or overnight to ensure complete scavenging of the N-ethylaniline. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Filtration: Filter off the resin and wash it with the reaction solvent.
-
Concentration: Combine the filtrate and the washings, and concentrate the solvent in vacuo to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of N-ethylaniline hydrofluoride that I should be aware of?
Q2: My product is sensitive to basic conditions. How can I remove N-ethylaniline hydrofluoride without a basic wash?
If your product is base-sensitive, you can use a mildly acidic aqueous wash (e.g., dilute citric acid or a saturated ammonium chloride solution). This will ensure that the N-ethylaniline remains in its protonated, water-soluble form and is extracted into the aqueous layer.
Q3: I am observing a persistent emulsion during my liquid-liquid extraction. What can I do?
Emulsions are a common issue when working with amines. Here are a few tips to break them:
-
Add brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to break up the emulsion.
-
Filter the entire mixture through a pad of Celite®.
-
Allow the mixture to stand for an extended period without agitation.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
Q4: Can I use chromatography to remove N-ethylaniline hydrofluoride?
Yes, chromatography can be an effective purification method. However, running a column with a basic compound like an amine on silica gel can be challenging due to strong adsorption and peak tailing. To mitigate this, you can:
-
Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent.
-
Use a different stationary phase: Alumina (basic or neutral) can be a better choice than silica gel for purifying amines.
-
Reverse-phase chromatography: If your product is sufficiently nonpolar, reverse-phase HPLC can be an excellent method for separating it from the polar N-ethylaniline hydrofluoride salt.
Q5: What are the safety precautions I should take when working with N-ethylaniline and hydrofluoric acid?
Both N-ethylaniline and hydrofluoric acid are hazardous materials and should be handled with extreme care in a well-ventilated fume hood.
-
N-Ethylaniline: It is toxic by inhalation, ingestion, and skin absorption.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrofluoric Acid (HF): HF is extremely corrosive and toxic.[9][10] It can cause severe burns that may not be immediately painful. Always wear specialized HF-resistant gloves (e.g., nitrile over neoprene), a face shield, and a lab coat. Have a calcium gluconate antidote gel readily available when working with HF. All personnel working with HF must receive specific training on its hazards and emergency procedures.
Visualizing the Workflow
To further clarify the primary removal strategy, the following diagram illustrates the liquid-liquid extraction workflow.
Caption: Liquid-liquid extraction workflow for N-ethylaniline hydrofluoride removal.
Data Summary Table
| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Water Solubility | Organic Solvent Solubility |
| N-Ethylaniline | C₈H₁₁N | 121.18 | Liquid | Sparingly soluble (2.41 g/L at 25°C)[5] | Soluble in ethanol, ether, etc.[1][6] |
| N-Ethylaniline Hydrofluoride | C₈H₁₂FN | 141.19 | Solid (Expected) | Highly soluble (Expected) | Sparingly soluble in nonpolar solvents (Expected) |
References
-
Solubility of Things. N-ethylaniline. [Link]
-
PubChem. N-Ethylaniline. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding N-Ethylaniline (CAS 103-69-5): Properties & Industrial Significance. [Link]
- Google Patents.
-
PubMed. Scavenging of fluorinated N,N'-dialkylureas by hydrogen binding: a novel separation method for fluorous synthesis. [Link]
-
National Toxicology Program. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
-
Wikipedia. Formic acid. [Link]
-
EPA Archive. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]
-
University of California, Berkeley. Guidelines for the Safe Handling of Hydrofluoric Acid. [Link]
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. [Link]
-
NCBI. Table 7-3, Analytical Methods for Determining Hydrogen Fluoride in Environmental Samplesa. [Link]
-
OSTI.GOV. NEUTRALIZATION METHOD FOR A HYDROFLUORIC ACID RELEASE. [Link]
-
MDPI. How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol. [Link]
- Google Patents.
-
Digital pH Systems. Hydrofluoric (HF) Acid Neutralization. [Link]
-
KAUST Health & Safety. Working with Hydrofluoric Acid Guideline. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Eli Lilly & Company. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
-
Patsnap. N-ethyl aniline preparation method. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
ResearchGate. Synthesis of n-isopropylaniline by catalytic distillation. [Link]
-
University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
- Google Patents.
-
PubMed. Ion exclusion chromatography of aromatic acids. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ResearchGate. High-loading scavenger resins for combinatorial chemistry. [Link]
-
PubMed Central. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. [Link]
-
PubMed Central. Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. [Link]
-
Arizona State University. Hydrofluoric Acid - Safety Guideline. [Link]
-
MDPI. N-(4-Methoxyphenethyl)-2-propylpentanamide. [Link]
-
University of Southampton. Scavenger and Reagent Resins. [Link]
-
ResearchGate. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]
-
ResearchGate. Novel Ethyl-Derivatization Approach for the Determination of Fluoride by Headspace Gas Chromatography/Mass Spectrometry. [Link]
-
Samyang Fine Chemical. Organic Scavenger. [Link]
-
PubMed Central. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
-
Environmental Health & Safety - University of Washington. Hydrofluoric Acid Safe Handling Guidelines. [Link]
-
University of Rochester. Workup for Reactions in THF/Dioxane. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. cores.research.asu.edu [cores.research.asu.edu]
Navigating the Nuances of N-Ethylaniline Hydrofluoride: A Technical Support Guide
Welcome to the technical support center for N-ethylaniline hydrofluoride. This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent in their synthetic endeavors. As a seasoned application scientist, I have compiled this resource to address the common, and often frustrating, side reactions and handling challenges that can arise during its use. Our focus here is not just on procedural steps but on the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
The Nature of the Beast: Understanding N-Ethylaniline Hydrofluoride
N-Ethylaniline hydrofluoride is an amine hydrofluoride salt, a class of reagents often employed in fluorination reactions. The presence of the N-ethylaniline moiety introduces specific reactivity and stability concerns that must be managed. The primary challenge stems from the inherent sensitivity of N-ethylaniline to oxidation and its basicity, which can lead to a variety of side products and handling difficulties. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the use of N-ethylaniline hydrofluoride.
Q1: My N-ethylaniline hydrofluoride reagent has turned dark brown/black. Is it still usable?
A1: The discoloration of N-ethylaniline and its salts is a frequent observation and is primarily due to oxidation. N-Ethylaniline is susceptible to air and light, which can trigger the formation of colored impurities. While a slight yellowing may be acceptable for some applications, a dark brown or black color indicates significant decomposition. These impurities can act as catalysts for further decomposition or participate in unwanted side reactions, compromising the yield and purity of your desired product.
Recommendation: For reactions sensitive to impurities, it is advisable to use freshly prepared or purified N-ethylaniline hydrofluoride. If the reagent is only slightly discolored, you may consider a purification step before use (see Troubleshooting Guide). However, for optimal results, starting with a clean reagent is always the best practice.
Q2: I am observing charring and the formation of insoluble black tar in my reaction vessel. What is causing this?
A2: This is a strong indication of significant decomposition of the N-ethylaniline moiety, likely exacerbated by the reaction conditions. Aromatic amines can be sensitive to strong acids and high temperatures. The combination of the hydrofluoric acid component and potentially elevated reaction temperatures can lead to polymerization and the formation of complex, insoluble byproducts.
Recommendation:
-
Temperature Control: Carefully monitor and control the reaction temperature. Run the reaction at the lowest effective temperature.
-
Inert Atmosphere: The presence of oxygen can accelerate oxidative decomposition. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Select a solvent in which all reactants are soluble and that is stable under the reaction conditions.
Q3: How should I properly store N-ethylaniline hydrofluoride to minimize degradation?
A3: Proper storage is critical to maintaining the integrity of the reagent.
Storage Protocol:
-
Container: Store in a tightly sealed, opaque container to protect from light and moisture.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Temperature: Keep in a cool, dry, and well-ventilated area, away from heat sources.
-
Incompatibilities: Ensure it is stored away from strong oxidizing agents and incompatible acids.
Troubleshooting Guide: Tackling Side Reactions Head-On
This section provides a structured approach to identifying and resolving common issues encountered during experiments with N-ethylaniline hydrofluoride.
Issue 1: Low Yield of Fluorinated Product and Presence of Unreacted Starting Material
This common problem can stem from several factors related to the reagent's activity and reaction conditions.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Reagent Decomposition | Use freshly prepared or purified N-ethylaniline hydrofluoride. | As discussed, the reagent degrades upon exposure to air and light, reducing its effective concentration. |
| Insufficient Reagent | Increase the molar equivalents of N-ethylaniline hydrofluoride. | The stoichiometry of the reaction is critical. Ensure an adequate excess of the fluorinating agent is present. |
| Inadequate Temperature | Gradually increase the reaction temperature while monitoring for decomposition. | Fluorination reactions often require a specific activation energy. However, excessive heat can lead to degradation. |
| Solvent Effects | Screen different aprotic solvents (e.g., THF, Dioxane, Acetonitrile). | The polarity and coordinating ability of the solvent can significantly influence the solubility and reactivity of the amine hydrofluoride salt. |
Issue 2: Formation of Colored Impurities and Difficult Purification
The presence of colored byproducts is a hallmark of N-ethylaniline's oxidative instability.
Troubleshooting Workflow:
Caption: Workflow for addressing colored impurities.
Detailed Protocols:
-
Charcoal Treatment: After the reaction, and before aqueous work-up, the crude reaction mixture (dissolved in a suitable organic solvent) can be stirred with activated charcoal for 15-30 minutes and then filtered through celite. This can effectively adsorb many colored, high-molecular-weight impurities.
-
Column Chromatography: If your product is stable to silica gel, column chromatography is a viable option. To mitigate potential degradation of acid-sensitive products on silica, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine.
-
Aqueous Wash: During the aqueous work-up, a wash with a dilute solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, can help to remove some colored, oxidized species.
Issue 3: Incomplete Reaction and Hydrolysis of the Product
The hydrofluoric acid component of the reagent is a source of both fluoride for the desired reaction and protons that can lead to unwanted side reactions, including hydrolysis of sensitive functional groups.
Mitigation Strategies:
-
Use of a Scavenger: The addition of a non-nucleophilic base, such as a hindered amine (e.g., 2,6-lutidine or di-tert-butylpyridine), can help to sequester excess protons generated during the reaction, thereby minimizing acid-catalyzed side reactions.
-
Careful Quenching: The quenching of the reaction is a critical step. Slowly and carefully add the reaction mixture to a cold, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate. This will neutralize the excess HF and minimize the risk of product degradation during work-up.
Quenching Protocol:
-
Prepare a beaker with a stirred, saturated solution of sodium bicarbonate, cooled in an ice bath.
-
Slowly, and with vigorous stirring, add the crude reaction mixture to the bicarbonate solution. Be cautious of potential gas evolution (CO2).
-
Allow the mixture to stir for 15-20 minutes to ensure complete neutralization.
-
Proceed with the standard extraction procedure.
Safety First: Handling N-Ethylaniline Hydrofluoride
The dual hazards of a toxic aromatic amine and corrosive hydrogen fluoride demand stringent safety protocols.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. Consider double-gloving. | Protects against skin contact with the toxic and corrosive components. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the corrosive reagent. |
| Lab Coat | A chemically resistant lab coat. | Protects clothing and skin from spills. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spills: Neutralize small spills with a suitable absorbent material designed for acid and amine spills. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Concluding Remarks
N-Ethylaniline hydrofluoride, like many specialized reagents, offers unique synthetic possibilities but requires a thorough understanding of its potential pitfalls. By anticipating the challenges of oxidative instability and the reactivity of the hydrofluoric acid component, researchers can develop robust experimental protocols that lead to successful and reproducible outcomes. Always prioritize safety and consult your institution's safety guidelines before working with this or any hazardous chemical.
References
Technical Support Center: N-Ethylaniline Hydrofluoride Formulations
Topic: Acidity Control ("pH") & Formulation Stability Document ID: NEAHF-TECH-001 Target Audience: Synthetic Chemists, Electrolyte Formulation Engineers Safety Level: CRITICAL (HF Hazard)
Core Technical Directive: The "pH" Misconception
WARNING: If you are attempting to measure the "pH" of N-ethylaniline hydrofluoride (NEAHF) using a standard glass electrode, STOP IMMEDIATELY.
-
Safety Hazard: Hydrofluoric acid (HF) attacks silica-based glass, compromising the electrode's structural integrity and releasing hazardous electrolytes.
-
Scientific Invalidity: "pH" is defined by the activity of hydronium ions (
) in water.[1] NEAHF is typically a non-aqueous or low-water ionic liquid system. The correct metric for acidity in this context is the Hammett Acidity Function ( ) , which is governed by the molar ratio of HF to Amine.
The NEAHF Acidity Spectrum
In amine-HF systems, acidity is not a fixed value but a sliding scale dependent on stoichiometry:
| Formulation State | HF:Amine Ratio | Dominant Anion | Acidity ( | Reactivity Profile |
| Basic / Neutral | < 1:1 | > -5 | Stable, low conductivity, passive. | |
| Standard Reagent | 3:1 (Typical) | ~ -6 to -9 | Active fluorinating agent, stable liquid. | |
| Superacidic | > 10:1 | < -11 | Highly volatile, aggressive etching, unstable. |
Troubleshooting Guide (Q&A)
Category A: Measurement Anomalies
Q: Why is my pH reading drifting continuously downwards? A: You are likely using a glass-membrane electrode. The HF is etching the sensing bulb, thinning the glass and altering its potential until failure. Corrective Action: Switch to an ISFET (Ion-Sensitive Field Effect Transistor) probe with a non-glass gate (e.g., Silicon Nitride or Tantalum Pentoxide) or use Conductivity as a proxy for acidity.
Q: My conductivity readings are fluctuating. Is the formulation unstable? A: Not necessarily. Conductivity in NEAHF is highly temperature-dependent due to the viscosity changes in the ionic liquid structure. Corrective Action: Ensure your conductivity probe has an integrated temperature sensor and is applying Temperature Compensation (TC) referenced to 25°C. If fluctuations persist, check for water ingress (hydrolysis generates ionic impurities).
Category B: Formulation Adjustment
Q: The reaction rate is too slow. How do I increase acidity?
A: You need to increase the HF content to shift the equilibrium toward higher-order polyfluorides (
Q: I overshot the acidity. Can I add aqueous NaOH to neutralize?
A: ABSOLUTELY NOT. Adding aqueous base to an HF complex is violently exothermic and introduces water.
Protocol: Back-titrate by adding neat N-ethylaniline . This consumes the excess HF protons to form the ammonium salt, shifting the equilibrium back toward lower acidity (higher
Acidity Adjustment Protocols
Method A: Gravimetric Stoichiometry (The Gold Standard)
Best for: Initial formulation and precise batching.
Principle: Acidity is defined by the molar ratio (
Workflow:
-
Calculate Target Mass: Determine the mass of N-ethylaniline required to reach the desired
value. -
Cooling: Chill the mixing vessel to < 0°C. The reaction between amine and HF is exothermic.
-
Addition: Add N-ethylaniline slowly to the HF source (or vice versa, depending on the starting matrix) with vigorous stirring.
-
Verification: Confirm the ratio via
-NMR . The chemical shift of the fluoride signal correlates linearly with the HF:Amine ratio in the 1:1 to 3:1 range.
Method B: Conductivity Titration (Process Control)
Best for: In-process monitoring.
Principle: The conductivity of the complex peaks at specific stoichiometric ratios due to the mobility of the polyfluoride ions.
Workflow:
-
Construct a calibration curve of Conductivity (mS/cm) vs. HF:Amine Ratio for your specific temperature.
-
Measure the conductivity of the "off-spec" batch.
-
Add N-ethylaniline (to lower conductivity/acidity) or HF-complex (to raise it) in small aliquots.
-
Stop when the conductivity matches the target value on your calibration curve.
Visualizing the Adjustment Logic
The following diagram illustrates the decision logic for adjusting the acidity of an NEAHF formulation.
Caption: Logic flow for stoichiometric acidity adjustment. Note the critical cooling step due to exothermic neutralization.
Material Compatibility Reference
When handling N-ethylaniline hydrofluoride, material selection is binary: Compatible or Catastrophic Failure .
| Material | Rating | Notes |
| Borosilicate Glass | ❌ FAIL | Dissolves rapidly ( |
| Stainless Steel (316L) | ⚠️ CONDITIONAL | OK for anhydrous HF. Corrodes if water > 200 ppm. |
| PTFE / PFA (Teflon) | ✅ EXCELLENT | Inert to all concentrations. Ideal for liners/tubing. |
| HDPE / PP | ✅ GOOD | Suitable for storage up to 60°C. |
| Viton (FKM) | ✅ GOOD | Preferred elastomer for O-rings/gaskets. |
References
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions.[2][3][4][5] 63. Pyridinium Poly(hydrogen fluoride). Journal of Organic Chemistry.
-
Haufe, G. (2005). Amine-HF Complexes as Reagents for Fluorination.[6] Journal for Praktische Chemie.
-
Endress+Hauser. (2024).[7] Understanding ISFET: The guide to pH measurement technology.[7]
-
Honeywell Analytics. (2025).[8] Safe Handling of Hydrofluoric Acid and HF-Complexes.
-
Mettler Toledo. (2025). Measurement of Conductivity and pH in Semiconductor HF Etching Solutions.
Sources
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistryviews.org [chemistryviews.org]
- 5. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 6. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]
- 7. Challenge Validation [us.endress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of N-Ethylaniline Hydrofluoride Waste
This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling and disposal of N-ethylaniline hydrofluoride waste. The information herein is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. Due to the extreme hazards associated with this chemical compound, all procedures must be conducted in strict accordance with your institution's Environmental Health & Safety (EHS) guidelines.
Section 1: Hazard Identification and Risk Assessment (FAQs)
This section addresses the fundamental hazards associated with N-ethylaniline hydrofluoride and the necessary precautions.
Q1: What are the primary hazards of N-ethylaniline hydrofluoride waste?
A: N-ethylaniline hydrofluoride is a salt formed from a toxic organic base (N-ethylaniline) and a highly corrosive and toxic acid (hydrofluoric acid, HF). The waste presents a dual-threat profile:
-
N-Ethylaniline Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1] It is classified as a combustible liquid and may cause damage to organs through prolonged or repeated exposure.[2] Upon combustion, it can produce toxic nitrogen oxides (NOx).[3][4]
-
Hydrofluoric Acid (Fluoride Ion) Toxicity: HF is extremely corrosive to all tissues.[5][6] A unique and insidious danger is that the pain from exposure may be delayed, especially with dilute solutions.[7] The fluoride ion readily penetrates the skin, causing destruction of deep tissue layers and bone.[7][8] Systemically, it can cause life-threatening hypocalcemia (depletion of calcium in the blood) by forming insoluble calcium fluoride, which can lead to cardiac arrest.[9][10]
Q2: What Personal Protective Equipment (PPE) is mandatory for handling this waste?
A: A comprehensive PPE strategy is critical. Standard laboratory PPE is insufficient. The following must be worn at all times when handling N-ethylaniline hydrofluoride waste.
| PPE Item | Material/Type Specification | Rationale |
| Primary Gloves | Heavy-duty, long-cuff gloves rated for HF. | Materials like Viton™, neoprene, or heavyweight nitrile provide adequate protection against HF penetration.[11][12] Check manufacturer compatibility charts. |
| Secondary Gloves | Standard nitrile examination gloves (worn underneath primary gloves). | Protects against leaks in the primary glove and allows for safer doffing.[11][12] |
| Eye Protection | Chemical splash goggles. | Provides a seal around the eyes to protect from splashes. |
| Face Protection | Full-face shield (worn over goggles). | Protects the entire face from splashes, especially during neutralization procedures.[13] |
| Body Protection | Acid-resistant apron (e.g., neoprene or Viton™) worn over a lab coat.[11][12] | Provides a barrier against splashes that could saturate clothing and lead to prolonged skin contact. |
| Footwear | Closed-toe shoes. | Standard laboratory requirement to protect against spills. |
Q3: What should I do if I spill N-ethylaniline hydrofluoride waste?
A: Isolate the area immediately.[14] For small spills (<50 mL) inside a certified chemical fume hood, trained personnel may proceed with cleanup. For any spill outside a fume hood or a large spill, evacuate the area, post a warning sign, and contact your institution's EHS emergency line immediately.[15]
For small, contained spills within a fume hood:
-
Ensure all proper PPE is worn.
-
Cover the spill with an appropriate acid neutralizer specified for HF, such as sodium bicarbonate, calcium carbonate, or a commercial HF spill kit.[12][15][16] Do not use silica-based absorbents (like sand or kitty litter) , as HF reacts with silica to produce toxic silicon tetrafluoride gas.[12]
-
Once neutralized, collect the residue using spark-proof tools into a designated, properly labeled hazardous waste container.[3][17]
-
Decontaminate the area with a soap and water solution. All cleanup materials are considered hazardous waste.[13]
Q4: Can I mix this waste with other laboratory waste streams?
A: No. N-ethylaniline hydrofluoride waste must be segregated.
-
Do not mix with other acids: N-ethylaniline can react violently with strong oxidizing acids.[3][4]
-
Do not mix with bases: This can generate heat and potentially liberate N-ethylaniline vapors.
-
Do not mix with organic solvents: Incompatible solvents can create complex, unidentifiable, and dangerous waste mixtures.
-
Do not store in glass containers: HF attacks silica in glass, which can compromise the container and lead to leaks.[11][15][18]
Section 2: Waste Collection and Storage (FAQs)
Proper collection and storage are paramount to preventing accidental exposures and ensuring regulatory compliance.
Q1: What type of container is required for N-ethylaniline hydrofluoride waste?
A: Use only chemically compatible plastic containers, such as those made of high-density polyethylene (HDPE), polypropylene, or Teflon®.[11][15] The container must have a tightly sealing screw cap to prevent leaks and vapor escape.
Q2: How should the waste container be labeled?
A: The label must be unambiguous and comply with all institutional and regulatory standards.[19] It should clearly state:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "N-Ethylaniline Hydrofluoride Waste"
-
Approximate Concentration and Composition: (e.g., "~5% N-ethylaniline hydrofluoride in aqueous solution")
-
Primary Hazards: "Toxic," "Corrosive," "Acute Toxin"
-
Accumulation Start Date
-
Responsible Researcher and Lab Information
Section 3: Troubleshooting Guide for Waste Disposal Workflow
This section provides a logical workflow for managing N-ethylaniline hydrofluoride waste. The primary directive is that treatment of concentrated or large volumes of this waste should not be attempted in a standard laboratory setting. Such waste must be disposed of via your institution's EHS-managed hazardous waste program.[13][18][20]
The following protocol is for the treatment of small quantities (<100 mL) of dilute (<5%) aqueous solutions only , and should only be performed by experienced chemists inside a certified chemical fume hood with all required PPE and emergency equipment (including calcium gluconate gel) readily available.
Workflow Diagram: Disposal Decision Process
Caption: Decision workflow for N-ethylaniline hydrofluoride waste.
Experimental Protocol: Lab-Scale Neutralization and Precipitation
Objective: To convert the hazardous components into more stable, separable forms for final disposal via EHS. This protocol transforms the waste; it does not render it non-hazardous.
Causality: The procedure operates on a two-step chemical principle. First, the amine salt is basified to liberate the free N-ethylaniline and neutralize the HF. Second, the now free fluoride ions are precipitated out of the aqueous solution as an insoluble salt, significantly reducing the toxicity of the liquid phase.
Materials:
-
N-ethylaniline hydrofluoride waste solution (<100 mL, <5%)
-
Stir plate and stir bar
-
HDPE beaker (appropriately sized)
-
Ice bath
-
1M Sodium Hydroxide (NaOH) solution
-
1M Calcium Chloride (CaCl₂) solution
-
pH meter or pH strips
-
Separate, labeled HDPE hazardous waste containers for:
-
Solid Waste (Calcium Fluoride)
-
Aqueous Waste
-
Organic Waste (N-Ethylaniline)
-
Procedure:
-
Preparation:
-
Place the HDPE beaker containing the waste solution in an ice bath on a stir plate. Add a stir bar and begin gentle stirring.
-
Perform all subsequent steps inside a certified chemical fume hood.
-
-
Step 1: Basification and Neutralization
-
Action: Slowly, add 1M NaOH solution dropwise to the waste.
-
Monitoring: Monitor the pH of the solution. Continue adding NaOH until the pH is stable between 9-10. This reaction is exothermic; slow addition and cooling are critical to control heat generation.[21]
-
Causality: The hydroxide ions (OH⁻) perform two functions:
-
-
Step 2: Fluoride Precipitation
-
Action: While continuing to stir, slowly add 1M CaCl₂ solution. A white precipitate of calcium fluoride (CaF₂) will form. Add a slight excess of the CaCl₂ solution to ensure complete precipitation.
-
Causality: Calcium ions react with the free fluoride ions to form calcium fluoride, a highly insoluble and stable salt.[8] Ca²⁺ + 2F⁻ → CaF₂(s). This step sequesters the dangerous fluoride ion from the aqueous phase.[24][25]
-
-
Step 3: Settling and Segregation
-
Action: Turn off the stirrer and allow the mixture to stand for at least one hour to ensure the CaF₂ precipitate fully settles.
-
Observation: You will observe three distinct phases:
-
A solid white precipitate (CaF₂) at the bottom.
-
A clear aqueous layer (containing dissolved NaCl and residual CaCl₂).
-
A potential thin, dark organic layer of N-ethylaniline on top or as an emulsion.[23]
-
-
-
Step 4: Final Waste Collection
-
Action: Carefully decant the liquid layers (aqueous and organic) into a designated "Liquid N-Ethylaniline Waste" container. Transfer the remaining CaF₂ slurry into the "Solid Calcium Fluoride Waste" container.
-
Final Disposal: Both containers are still considered hazardous waste. Label them appropriately with their contents and arrange for disposal through your EHS office.
-
Section 4: Emergency Procedures and References
Q1: What is the correct first aid for skin or eye exposure to N-ethylaniline hydrofluoride?
A: This is a severe medical emergency requiring immediate and specific action.
-
Skin Exposure:
-
Immediately proceed to the nearest emergency shower and rinse the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing while rinsing.[2][17]
-
After rinsing, liberally apply 2.5% calcium gluconate gel to the affected area and massage it into the skin.[11][18]
-
Call emergency services and seek immediate professional medical attention. Inform them of the specific chemical exposure (Hydrofluoric Acid).[6][10]
-
-
Eye Exposure:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Do NOT apply calcium gluconate gel to the eyes.[12]
-
Seek immediate professional medical attention.
-
Q2: Who must I contact in an emergency?
A: Know your institution's emergency procedures. This typically involves calling your internal emergency number or 911, followed by a report to your EHS department.
References
-
National Center for Biotechnology Information, PubChem. N-Ethylaniline. [Link]
-
University of Iowa, Environmental Health & Safety. Hydrofluoric Acid Safe Handling Guidelines. [Link]
-
University of Wollongong (UOW). Hydrofluoric Acid Management Guidelines. [Link]
-
International Programme on Chemical Safety (INCHEM). ICSC 1385 - N-ETHYLANILINE. [Link]
-
Fisher Scientific. N-Ethylaniline Safety Data Sheet (2). [Link]
-
University of Illinois, Division of Research Safety. Hydrofluoric Acid (HF). [Link]
-
University of Alabama at Birmingham. Safe Handling, Storage and Disposal of Hydrofluoric Acid. [Link]
- Google Patents.
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
BW Water. Hydrofluoric (HF) Acid Waste Water System. [Link]
-
Digital Analysis. Hydrofluoric (HF) Acid Neutralization. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
- Google Patents.
-
Justrite. How to Neutralize Hydrofluoric Acid. [Link]
-
Wastech Controls & Engineering, Inc. Fluoride Reduction / HF. [Link]
-
Office of Scientific and Technical Information (OSTI.GOV). NEUTRALIZATION METHOD FOR A HYDROFLUORIC ACID RELEASE. [Link]
-
University of Wisconsin-Madison, Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
-
Purdue University, College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Office of Scientific and Technical Information (OSTI.GOV). Amine Management Program. [Link]
-
National Library of Medicine, PubMed. Separative recovery with lime of phosphate and fluoride from an acidic effluent. [Link]
-
Reddit. Ways of crashing out amines : r/chemistry. [Link]
-
ETH Zürich. Safe handling of Hydrofluoric acid and Hydrogen fluoride. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Honeywell. Typical Alkaline Materials (Bases) for Neutralization of HF. [Link]
-
Quora. How to safely neutralise HF acid without any machinery being used?. [Link]
-
State of Maine, Department of Environmental Protection. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. [Link]
-
Redox. Safety Data Sheet Hydrofluoric acid (>50%). [Link]
-
University of Alberta. Isolation (Recovery) of amines. [Link]
-
Wastech Controls & Engineering, Inc. Fluoride Removal Systems. [Link]
-
Wikipedia. Formic acid. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ICSC 1385 - N-ETHYLANILINE [inchem.org]
- 5. fishersci.com [fishersci.com]
- 6. opcw.org [opcw.org]
- 7. ethz.ch [ethz.ch]
- 8. Fluoride Removal Systems [wastechengineering.com]
- 9. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 10. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 11. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. uab.edu [uab.edu]
- 16. solusgrp.com [solusgrp.com]
- 17. fishersci.ca [fishersci.ca]
- 18. 7.1.5 Hydrofluoric Acid | Environment, Health and Safety [ehs.cornell.edu]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. documents.uow.edu.au [documents.uow.edu.au]
- 21. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 22. Isolation (Recovery) [chem.ualberta.ca]
- 23. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. bw-water.com [bw-water.com]
- 25. Separative recovery with lime of phosphate and fluoride from an acidic effluent containing H3PO4, HF and/or H2SiF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of N-Ethylaniline and its Hydrofluoride Salt
This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of N-ethylaniline and its hydrofluoride salt. Designed for researchers and professionals in drug development and chemical analysis, this document elucidates the structural effects of protonation on the NMR spectrum of an aromatic amine. We will explore the underlying principles, from chemical shifts to spin-spin coupling, and provide a practical, validated protocol for spectral acquisition.
Foundational Principles: Decoding the ¹H NMR Spectrum of Amines
Before comparing spectra, it is crucial to understand the key information ¹H NMR provides. The spectrum is a map of the proton environments within a molecule, offering four critical insights:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton.[1] Electron-withdrawing groups or atoms, like nitrogen, "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[2] Conversely, electron-donating groups "shield" protons, moving their signals upfield.[3]
-
Integration: The area under each signal is proportional to the number of protons it represents.[2] For example, a methyl group (-CH₃) will have an integral three times larger than a single methine proton (-CH).
-
Spin-Spin Coupling (Multiplicity): Protons on adjacent carbons can influence each other's magnetic field, splitting a signal into multiple peaks.[4] This multiplicity is described by the n+1 rule , where 'n' is the number of equivalent protons on the neighboring atom(s).[5] For instance, a -CH₂- group adjacent to a -CH₃ group will appear as a quartet (3+1=4), while the -CH₃ group will be a triplet (2+1=3).
-
Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz), is the coupling constant.[6] Coupled protons share the same J value, which is invaluable for assigning complex spectra.
Amine N-H protons often present unique challenges. Their chemical shift is highly variable and depends on solvent, concentration, and temperature.[7] Due to rapid chemical exchange with other labile protons (like trace water), they often appear as broad singlets and typically do not show coupling to adjacent protons.[2] This exchangeable nature, however, allows for their definitive identification by adding a drop of deuterium oxide (D₂O) to the NMR tube, which replaces the N-H with N-D, causing the signal to disappear from the spectrum.[8]
The Baseline: ¹H NMR Spectrum of N-Ethylaniline (Free Base)
N-Ethylaniline is a secondary aromatic amine. Its ¹H NMR spectrum is a classic example showcasing distinct aromatic and aliphatic regions. The ethylamino group (-NH-CH₂CH₃) acts as an electron-donating group, influencing the chemical shifts of the aromatic protons.
Caption: Molecular structure of N-Ethylaniline with key protons labeled.
Spectral Assignment of N-Ethylaniline:
-
Aromatic Protons (δ ≈ 6.6-7.2 ppm): The five protons on the benzene ring appear as complex multiplets. The electron-donating -NHR group shields the ortho (δ ≈ 6.6 ppm) and para (δ ≈ 6.7 ppm) protons, shifting them upfield relative to the meta protons (δ ≈ 7.1-7.2 ppm).[9][10]
-
N-H Proton (δ ≈ 3.4 ppm): This proton typically appears as a broad singlet due to rapid exchange and quadrupolar broadening from the ¹⁴N nucleus.[10][11] Its chemical shift is highly dependent on the sample conditions.
-
Methylene Protons (-CH₂-, Hα, δ ≈ 3.1 ppm): These two protons are adjacent to the nitrogen atom and a methyl group. They appear as a quartet (split by the 3 Hβ protons, n+1=4).[10]
-
Methyl Protons (-CH₃, Hβ, δ ≈ 1.2 ppm): These three protons are adjacent to the methylene group. They appear as a triplet (split by the 2 Hα protons, n+1=3).[10] The coupling constant for the ethyl group protons (³J(Hα,Hβ)) is typically around 7.1 Hz.[10]
The Comparison: ¹H NMR Spectrum of N-Ethylaniline Hydrofluoride
When N-ethylaniline is treated with hydrofluoric acid (HF), it acts as a base, and the nitrogen lone pair is protonated to form an N-ethylanilinium cation with a fluoride counter-ion. This protonation dramatically alters the electronic structure of the molecule and, consequently, its ¹H NMR spectrum.
Caption: Effect of protonation on the electronic nature of the substituent group.
Predicted Spectral Changes for N-Ethylaniline Hydrofluoride:
-
Aromatic Protons (δ > 7.2 ppm): The newly formed anilinium group (-N⁺H₂R) is strongly electron-withdrawing. This change deshields all the aromatic protons, causing a significant downfield shift for the entire aromatic region. The effect is most pronounced for the ortho and para protons, which will now be the most downfield signals in this region.
-
N-H Protons (δ ≈ 7-9 ppm or higher): The formation of the ammonium salt results in two exchangeable protons on the nitrogen (-N⁺H₂-). These protons are highly deshielded and will appear at a much lower field, often in the aromatic region.[11] Crucially, in many aprotic deuterated solvents (like DMSO-d₆), the rate of proton exchange is slowed considerably. This allows for spin-spin coupling to be observed. These two N-H protons will be split by the adjacent methylene group into a triplet (n=2, n+1=3).
-
Methylene Protons (-CH₂-, Hα, δ > 3.1 ppm): Being directly attached to the now positively charged nitrogen, these protons experience a strong deshielding effect and will shift significantly downfield compared to the free base. Furthermore, because they now couple to the two N-H protons as well as the three methyl protons, their signal will become a more complex multiplet. It is expected to be a quartet of triplets (qt) , split first into a quartet by the -CH₃ group and then each of those lines into a triplet by the -N⁺H₂- group.
-
Methyl Protons (-CH₃, Hβ, δ > 1.2 ppm): These protons are further from the positive charge, but they will still experience a moderate downfield shift due to the inductive effect. Their multiplicity will remain a triplet , as they are only coupled to the methylene protons.
Data Summary: A Side-by-Side Comparison
The following table summarizes the expected ¹H NMR data, providing a clear comparison between the free base and its hydrofluoride salt.
| Proton Assignment | N-Ethylaniline (Free Base) | N-Ethylaniline Hydrofluoride (Predicted) | Key Change & Rationale |
| -CH₃ | ~1.2 ppm (triplet) | > 1.2 ppm (triplet) | Downfield Shift: Inductive effect from N⁺. |
| -CH₂- | ~3.1 ppm (quartet) | > 3.1 ppm (quartet of triplets) | Significant Downfield Shift & Multiplicity Change: Strong deshielding by N⁺ and coupling to N-H protons. |
| N-H | ~3.4 ppm (broad singlet) | ~7-9 ppm (triplet) | Significant Downfield Shift & Multiplicity Change: Deshielding by positive charge and resolved coupling to -CH₂-. |
| Aromatic (ortho, para) | ~6.6-6.7 ppm (multiplet) | > 7.2 ppm (multiplet) | Significant Downfield Shift: Strong electron-withdrawing effect of the -N⁺H₂R group. |
| Aromatic (meta) | ~7.1-7.2 ppm (multiplet) | > 7.2 ppm (multiplet) | Downfield Shift: Electron-withdrawing effect of the -N⁺H₂R group. |
Experimental Protocol: Acquiring a Validated Spectrum
This protocol outlines the steps for preparing and analyzing a sample of N-ethylaniline hydrofluoride to validate the predicted spectral changes.
Caption: Experimental workflow for ¹H NMR analysis of N-ethylaniline hydrofluoride.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N-ethylaniline hydrofluoride.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for amine salts and its residual proton signal does not interfere with the regions of interest. It also helps to slow down N-H proton exchange, making coupling observable.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
-
Initial NMR Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters:
-
Number of scans: 16
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: 4 seconds
-
Spectral width: -2 to 12 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate all signals and normalize the values relative to a known number of protons (e.g., the 3H of the methyl group).
-
-
Self-Validation via D₂O Exchange:
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently for 30 seconds to facilitate H/D exchange.
-
Re-acquire the ¹H NMR spectrum using the same parameters as in Step 2.
-
Trustworthiness: Compare the two spectra. The signal assigned to the -N⁺H₂- protons should significantly decrease in intensity or disappear entirely in the second spectrum, confirming its identity as an exchangeable proton.[2]
-
-
Final Spectral Analysis:
-
Analyze the initial spectrum, assigning all peaks based on their chemical shift, integration, and multiplicity, comparing them to the data in the summary table.
-
Confirm the coupling patterns and measure the J-values to verify the assignments.
-
Conclusion
The ¹H NMR spectrum is an exceptionally powerful tool for characterizing amine salts like N-ethylaniline hydrofluoride. The transformation from the free base to the anilinium salt induces dramatic and predictable changes in the spectrum. The most telling indicators of successful salt formation are the significant downfield shifts of the aromatic and α-methylene protons, and the appearance of a downfield N-H signal that is coupled to the adjacent methylene group. By comparing the experimental spectrum of the salt to that of the free base and employing validation techniques like D₂O exchange, researchers can unambiguously confirm the structure and gain valuable insights into the electronic environment of the molecule.
References
- Vertex AI Search. (2024). ¹H NMR Spectroscopy.
- Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of ethylamine.
-
Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
Knowbee. (2015, December 16). OH and NH Signals in HNMR in Organic Chemistry. YouTube. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. acdlabs.com [acdlabs.com]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. N-Ethylaniline(103-69-5) 1H NMR spectrum [chemicalbook.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Technical Characterization Guide: N-Ethylanilinium Fluoride (NEAF) via 19F NMR
This guide provides a technical characterization framework for N-ethylanilinium fluoride (NEAF) , a specialized, mild fluoride source often utilized when the high basicity or hygroscopicity of Tetrabutylammonium Fluoride (TBAF) is detrimental to sensitive substrates.
Executive Summary: The Fluoride Source Dilemma
In organic synthesis—particularly desilylation and nucleophilic fluorination—the choice of fluoride source dictates selectivity. TBAF is the industry standard but suffers from two critical flaws:
-
High Basicity: Causes E2 elimination side reactions.[1]
-
Hygroscopicity: Difficult to dry; "anhydrous" TBAF decomposes via Hofmann elimination.
N-Ethylanilinium Fluoride (NEAF) serves as a "buffered" fluoride source . The acidic proton on the anilinium cation (
19F NMR Spectral Signature & Analysis
The chemical shift of the fluoride ion is exceptionally sensitive to its environment (solvent, hydration, and cation pairing). Unlike proton NMR, where peaks are static, the
Expected Spectral Features (in )
| Species | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Active Fluoride ( | -120 to -145 | Broad Singlet | Shift is concentration & water dependent. Downfield shift (closer to -100) indicates "drier" conditions; Upfield shift (closer to -150) indicates hydration or strong H-bonding. |
| Bifluoride ( | -145 to -155 | Broad Singlet | Common impurity. Represents "spent" reagent or excess HF. Often appears as a separate peak if exchange is slow at low temp. |
| Silicate ( | -128 to -130 | Multiplet | CRITICAL ARTIFACT. Result of |
| Reference ( | -63.0 | Singlet | Recommended internal standard. |
The "Shift-Drift" Phenomenon
In NEAF, the fluoride is stabilized by H-bonding to the
-
Drier Sample: Signal moves downfield (less shielding from water, though cation H-bonding remains).
-
Wet Sample: Signal moves upfield (water forms tight hydration shells).
Comparative Analysis: NEAF vs. Alternatives
The following table contrasts NEAF with standard alternatives, highlighting why 19F NMR characterization is distinct for each.
| Feature | TBAF (Tetra-n-butylammonium Fluoride) | NEAF (N-Ethylanilinium Fluoride) | TASF (Tris(dimethylamino)sulfonium) |
| Cation Nature | Quaternary ( | Tertiary ( | Sulfonium ( |
| Fluoride State | "Naked" (in theory), but usually hydrated ( | H-Bonded / Buffered. | "Naked" (Anhydrous solid). |
| Basicity | High (Promotes Elimination). | Mild / Low (Buffered by amine). | Moderate. |
| Stability | Unstable Anhydrous. Undergoes Hofmann elimination to form Bifluoride ( | Stable. No Hofmann elimination pathway. | High stability. |
| 19F NMR Signal | ~ -100 to -130 ppm. Highly variable. | ~ -130 to -150 ppm. Sharper due to defined H-bond complex. | ~ -75 ppm (anhydrous). |
| Glass Etching | Aggressive. | Moderate. | Aggressive. |
Experimental Protocol: Self-Validating Characterization
To ensure data integrity, you must eliminate the "Glass Effect." Fluoride reacts with glass NMR tubes to form
Materials
-
NMR Tube: PFA or PTFE liner (Mandatory). Do not use standard borosilicate glass.
-
Solvent: Anhydrous Acetonitrile-d3 (
) or DMSO-d6. Dried over molecular sieves. -
Internal Standard:
-Trifluorotoluene ( ) or Fluorobenzene ( ).
Step-by-Step Workflow
-
Inert Prep: Perform all sampling in a glovebox (
or atmosphere). Moisture induces hydrolysis immediately.[1] -
Standard Addition: Add 10
L of Internal Standard ( ) to 0.6 mL of anhydrous solvent. -
Sample Dissolution: Dissolve ~10-15 mg of NEAF in the solvent mixture.
-
Note: If the solution turns cloudy immediately, insoluble bifluoride salts may be present.
-
-
Acquisition:
-
Set temperature to 25°C (298 K).
-
Pulse sequence: Standard zg or zg30.[1]
-
Relaxation Delay (D1): Set to >10 seconds. Fluorine relaxation times (
) can be long; short delays prevent accurate integration for quantitative purity. -
Scans: 64 scans are usually sufficient due to high 19F sensitivity.
-
-
Processing:
-
Reference
to -63.0 ppm. -
Integrate the NEAF peak relative to the standard.
-
Mechanistic Workflow & Logic Diagram
The following diagram illustrates the decision logic for characterizing NEAF and interpreting the 19F NMR results.
Caption: Logical flow for validating NEAF purity via 19F NMR, distinguishing active reagent from common silicate artifacts and bifluoride impurities.
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051.
- Context: Establishes the instability of anhydrous TBAF and the utility of 19F NMR for monitoring fluoride "nakedness" and decomposition.
-
Christe, K. O., et al. (1990). Fluorine-19 NMR shifts of the fluoride ion in various solvents. Journal of the American Chemical Society, 112(21), 7619-7625.
- Context: The authoritative text on solvent-dependent chemical shifts of and the distinction between and .
-
Pérez-Galán, P., et al. (2016). N-Heterocyclic Carbene–Amine–HF Adducts as Fluorinating Reagents. The Journal of Organic Chemistry, 81(15), 6515–6524.
- Context: Provides comparative NMR data for amine-HF complexes, validating the upfield shift caused by N-H...F hydrogen bonding.
-
Alfa Chemistry. 19F NMR Chemical Shift Table.
- Context: General reference for fluoride chemical shift ranges.
Sources
Comparative Guide: FTIR Analysis of N-Ethylaniline Hydrofluoride
Executive Summary: The Salt vs. Base Distinction
In organic synthesis and electrolyte formulation, N-ethylaniline hydrofluoride represents a critical intermediate, often serving as a latent source of fluoride or a precursor for conductive polymers like poly(N-ethylaniline) (PNEA). Distinguishing this salt from its free base precursor, N-ethylaniline , is a frequent analytical challenge.
This guide provides a definitive FTIR spectral comparison. The core distinction lies in the protonation of the secondary amine , which dramatically alters the vibrational landscape—collapsing the sharp N-H stretch of the free base into a broad ammonium continuum in the salt.
Critical Application Note: Unlike standard amine salts, the hydrofluoride anion (
Spectral Architecture: N-Ethylaniline Hydrofluoride vs. Free Base
The transformation from N-ethylaniline to its hydrofluoride salt involves the protonation of the nitrogen lone pair, forming a quaternary ammonium cation (
Comparative Peak Assignment Table
| Vibrational Mode | N-Ethylaniline (Free Base) | N-Ethylaniline Hydrofluoride (Salt) | Mechanistic Insight |
| N-H Stretch | 3417 cm⁻¹ (Sharp, Weak) | 2400–3200 cm⁻¹ (Very Broad) | Protonation creates an |
| Ammonium Overtones | Absent | 2000–2500 cm⁻¹ (Weak series) | Combination bands characteristic of amine salts (often called the "ammonium ladder"). |
| C-H Stretch (Alkyl) | 2850–2970 cm⁻¹ | Obscured / Shoulder | The aliphatic ethyl group vibrations are often buried under the broad ammonium band in the salt form. |
| N-H Deformation | ~1620 cm⁻¹ (Weak) | 1580–1610 cm⁻¹ (Medium/Strong) | Scissoring vibration of the |
| C-N Stretch (Ar) | 1250–1350 cm⁻¹ | 1280–1360 cm⁻¹ (Shifted) | The C-N bond order changes slightly upon protonation, typically shifting to higher frequencies due to the cationic charge. |
| Aromatic Ring | 1505, 1602 cm⁻¹ | 1490–1510, 1590–1610 cm⁻¹ | Ring modes remain largely intact but may intensify due to the change in dipole moment. |
Detailed Spectral Analysis[1]
1. The "Salt Shift" (3500 vs. 3000 cm⁻¹)
The most diagnostic feature is the disappearance of the sharp 3417 cm⁻¹ band (free secondary amine N-H stretch). In the hydrofluoride salt, this is replaced by a massive, broad absorption centered between 2800–3000 cm⁻¹, often extending down to 2400 cm⁻¹.
-
Why? The hydrofluoride anion forms extremely strong hydrogen bonds (
). This heterogeneity in bond lengths causes the spectral broadening.
2. The Fingerprint Region (1000–1600 cm⁻¹)
-
N-H+ Bending: Look for a new or intensified band near 1580–1610 cm⁻¹ . In the free base, the N-H bend is weak; in the salt, the symmetric deformation of the
group is more prominent. -
C-N Stretching: The aromatic C-N stretch (connecting the ring to the nitrogen) is a strong doublet in the 1250–1350 cm⁻¹ range. In the salt, this band often shifts slightly upward and becomes sharper.
Experimental Protocol: Validated Workflow
Safety Warning: N-ethylaniline hydrofluoride releases trace HF and is corrosive. Do not use KBr or NaCl windows , as they will be etched by the sample, ruining both the optic and the spectrum (generating spurious peaks from K/Na salts).
Recommended Method: Diamond ATR (Attenuated Total Reflectance)
Step 1: Instrument Setup
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal (acid-resistant).
-
Detector: DTGS or MCT (cooled).
-
Resolution: 4 cm⁻¹.
-
Scans: 32–64 scans to resolve broad ammonium bands.
Step 2: Sample Preparation
-
Liquid/Viscous Oil: Apply 1 drop directly to the crystal center. Ensure complete coverage of the "active spot."
-
Solid/Crystal: If the salt has crystallized, place a small amount on the crystal and apply high pressure using the anvil clamp to ensure optical contact.
Step 3: Data Processing & Validation
-
Baseline Correction: Essential for the 2400–3200 cm⁻¹ region due to the broad salt band.
-
Normalization: Normalize to the Aromatic C=C ring stretch (~1500 cm⁻¹) which is stable in both forms.
-
Validation Check:
-
Is the 3417 cm⁻¹ peak gone? (Yes = Salt formed).
-
Is the 2500–3000 cm⁻¹ region broad? (Yes = Salt formed).
-
Are there "ammonium ladder" peaks near 2100-2500 cm⁻¹? (Yes = Confirmatory).
-
Visualizations
Figure 1: Chemical Transformation & Spectral Impact
Caption: Reaction pathway showing the protonation of the secondary amine and the resulting gross spectral changes.
Figure 2: Analytical Decision Tree
Caption: Step-by-step logic for interpreting the FTIR spectrum to confirm salt formation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7670, N-Ethylaniline. Retrieved from [Link]
-
Brissette, C., & Sandorfy, C. (1960). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry.[1] Retrieved from [Link]
-
ResearchGate. FTIR spectra of aniline and N-methylaniline derivatives (Comparative spectral data). Retrieved from [Link]
Sources
Comparative Guide: Titration Methods for HF Determination in Amine Salts
This guide provides a technical comparison of titration methods for determining Hydrogen Fluoride (HF) content in amine salts. It is designed for researchers and drug development professionals requiring high-precision protocols for reagents (e.g., Olah’s Reagent, TREAT-HF) or trace impurity analysis in Active Pharmaceutical Ingredients (APIs).
Executive Summary & Decision Matrix
The determination of HF in amine salts (e.g., Triethylamine trihydrofluoride, Pyridine[1]·HF) presents a unique challenge: distinguishing the acidic HF protons from the buffering capacity of the amine, or quantifying "free" HF in the presence of a stable salt complex.
Three primary methodologies dominate the field. Your choice depends on whether you are determining stoichiometry (e.g., verifying a 3:1 HF:Amine ratio) or trace impurities .
| Feature | Method A: Aqueous Alkalimetric Titration | Method B: Lanthanum Nitrate Titration (ISE) | Method C: Non-Aqueous Solvolytic Titration |
| Primary Analyte | Total Acidity (Total HF protons) | Total Fluoride ( | Differentiated Acidity (Free vs. Bound) |
| Best For | Stoichiometry QC of bulk reagents (e.g., Et | Trace Analysis or mixed acid matrices. | Speciation in complex organic mixtures. |
| Precision | High (<0.5% RSD) | Moderate (1–2% RSD) | High (<1.0% RSD) |
| Interferences | Other acidic impurities (HCl, H | Metal cations (Fe | Water content (>1%) blurs endpoints. |
| Cost/Setup | Low (Standard Glass Electrode). | Medium (F-ISE + Reference).[2][3] | Medium (Solvent costs). |
Method Selection Workflow
Figure 1: Decision tree for selecting the appropriate HF determination methodology based on analyte concentration and solubility.
Technical Deep Dive & Protocols
Method A: Aqueous Alkalimetric Titration (Total Acidity)
Principle:
In an aqueous environment, amine hydrofluoride complexes dissociate. The amine acts as a weak base, while HF acts as a weak acid. However, when titrated with a strong base (NaOH), the HF protons are neutralized. Since the amine (e.g., Triethylamine, pKa ~10.7) is already protonated in the salt form, the titration effectively measures the total replaceable protons from HF.
Critical Consideration: The endpoint must be detected potentiometrically. Phenolphthalein is often unsuitable due to the buffering effect of the liberated amine near pH 8-10. A steep inflection point is observed typically between pH 7 and 9.
Experimental Protocol A
-
Equipment: Potentiometric titrator (e.g., Metrohm or Mettler Toledo) with a combined pH glass electrode.
-
Reagents: 1.0 N NaOH (standardized), CO
-free deionized water. -
Procedure:
-
Weigh accurately ~0.2 g of the amine fluoride salt into a plastic (PP/PFA) beaker. Note: Glass beakers react with HF, consuming acidity and introducing errors.
-
Add 50 mL of deionized water. Stir magnetically.
-
Titrate dynamically with 1.0 N NaOH.
-
Record the pH vs. Volume curve.[4] Determine the equivalence point (EP) using the first derivative (
).
-
-
Calculation:
Method B: Lanthanum Nitrate Titration (F-ISE)
Principle:
This method quantifies the total fluoride content via precipitation, independent of the proton count. It is the gold standard when the sample contains other acids (e.g., HCl) that would interfere with alkalimetric titration.
Critical Consideration:
The solution pH must be buffered (typically pH 5-6) to prevent the formation of
Experimental Protocol B
-
Equipment: Titrator with F-ISE and Ag/AgCl reference electrode.
-
Reagents: 0.1 M Lanthanum Nitrate (
), Acetate Buffer (pH 5.5). -
Procedure:
-
Weigh sample containing ~50 mg of F into a plastic beaker.
-
Dissolve in 30 mL water + 10 mL Acetate Buffer.
-
Titrate with 0.1 M
. -
The potential (mV) will change drastically as
precipitates.
-
-
Data Analysis:
-
Plot E (mV) vs. Volume. The inflection point corresponds to total fluoride.
-
Method C: Non-Aqueous Solvolytic Titration
Principle: For samples that hydrolyze or where differentiating "free" HF from "bound" HF is required, non-aqueous solvents (e.g., Acetonitrile, Ethanol) are used. In these solvents, the acidic strength of HF is modified, often allowing the differentiation of multiple protons if they are bound with different energies in the cluster.
Mechanism:
Experimental Protocol C
-
Equipment: Titrator with a Solvotrode (LiCl in Ethanol electrolyte) or equivalent non-aqueous pH electrode.
-
Reagents: 0.1 M TBAH in Toluene/Methanol or KOH in Isopropanol.
-
Solvent: Acetonitrile or Acetone (dried).
-
Procedure:
-
Dissolve sample in 40 mL solvent.[5]
-
Perform a blank titration on the solvent.
-
Titrate sample with TBAH.
-
Look for multiple inflection points if the amine-HF complex has distinct dissociation steps.
-
Performance Comparison Data
The following data summarizes the expected performance based on validation studies of Triethylamine Trihydrofluoride (TREAT-HF).
| Metric | Aqueous Alkalimetric (Method A) | Lanthanum Precipitation (Method B) |
| Recovery | 99.8% ± 0.3% | 98.5% ± 1.2% |
| Limit of Detection | ~100 ppm HF | ~1 ppm F⁻ |
| Selectivity | Low (Titrates all H⁺) | High (Specific to F⁻) |
| Analysis Time | < 5 mins | 10–15 mins |
| Waste Hazard | Low (Neutral salts) | High (Lanthanum/Heavy metals) |
Titration Curve Visualization
The diagram below illustrates the theoretical difference in signal response between Method A (Acid-Base) and Method B (Precipitation).
Figure 2: Signal progression for Acid-Base vs. Precipitation titration. Method A relies on proton neutralization, while Method B relies on ion depletion.
Safety & Handling (Expert Insight)
Working with HF-containing amine salts requires strict adherence to safety protocols, even if the salt is less volatile than anhydrous HF.
-
Vessel Material: Never use glass for digestion or titration of high-concentration HF samples (Method A/B). Use Polypropylene (PP) or PTFE beakers. Glass etching releases
, which consumes 6 moles of HF per mole of SiO , causing massive negative bias in results. -
Calcium Gluconate: Always have 2.5% Calcium Gluconate gel available on the bench. Amine salts can penetrate skin and release HF subcutaneously.
-
Electrode Care: For Method A, prolonged exposure to high
concentrations will damage the glass membrane of standard pH electrodes. Store electrodes in dilute HCl/KCl between runs to regenerate the hydrated gel layer, or use an Antimony electrode for robust industrial applications.
References
-
Mettler Toledo. (n.d.). HF Content in Lithium-Ion Battery Electrolyte Using Titration. Application Note. [Link]
-
Haufe, G. (2025).[3] Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. Journal of the American Chemical Society. [Link]
-
ASTM International. (2018).[2] Standard Test Method for Acid Number of Petroleum Products by Potentiometric Titration. ASTM D664.[6] (General reference for non-aqueous titration methodology).
Sources
- 1. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitric with HF Titration [anoplex.com]
- 6. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]
A Comparative Guide to Purity Analysis of N-Ethylaniline Hydrofluoride via HPLC
<_ _>
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible scientific outcomes. N-Ethylaniline hydrofluoride, a versatile aromatic amine, serves as a critical building block in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of N-Ethylaniline hydrofluoride against other analytical techniques, supported by experimental insights and established scientific principles.
The Criticality of Purity in N-Ethylaniline Hydrofluoride
N-Ethylaniline itself is a colorless to pale yellow liquid that can darken upon exposure to air and light due to oxidation.[2][3] As a hydrofluoride salt, it is expected to be a solid, and its stability can be a concern.[2][3] Impurities can arise from the manufacturing process, degradation, or improper storage. Common impurities in related aromatic amines can include starting materials, by-products of side reactions, and degradation products. For instance, in the synthesis of indigo, aniline and N-methylaniline are common contaminants.[4] Given that many aromatic amines are known to have potential toxicological effects, rigorous purity assessment is not merely a quality control measure but a critical safety requirement.[5]
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture.[6] For the analysis of N-ethylaniline hydrofluoride, a salt of an aromatic amine, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[7][8]
Why RP-HPLC is the Preferred Method
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[8] This setup is particularly advantageous for the analysis of ionic and ionizable compounds like N-ethylaniline hydrofluoride.[8] The use of aqueous-based mobile phases offers several benefits, including lower cost, reduced toxicity of solvents, and the ability to adjust pH to improve separation.[8]
The separation mechanism in RP-HPLC for an ionic compound like N-ethylaniline hydrofluoride involves a combination of hydrophobic and ionic interactions.[9] By controlling the mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol), pH, and potentially the use of ion-pairing agents, a high degree of separation selectivity can be achieved.[10][11]
Foundational HPLC Method for N-Ethylaniline Analysis
A robust starting point for the HPLC analysis of N-ethylaniline involves a simple reverse-phase method.[7] Key parameters include:
-
Column: A C18 column is a common choice for the separation of aromatic amines.[12]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water is typically used.[7] The addition of an acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is crucial for controlling the ionization state of the amine and ensuring good peak shape.[7]
-
Detection: UV detection is generally suitable for aromatic compounds like N-ethylaniline.
A Comparative Look: HPLC vs. Alternative Analytical Techniques
While HPLC stands out for its versatility and robustness, other techniques can also be employed for the analysis of aromatic amines. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of the sample matrix, and available instrumentation.
| Technique | Principle | Advantages for N-Ethylaniline Hydrofluoride Analysis | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and separating power, suitable for ionic compounds, versatile, and allows for quantification over a wide dynamic range.[6][8] | Can be more time-consuming than some other techniques. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High sensitivity, especially with selective detectors like a nitrogen-phosphorus detector (NPD).[13] | Requires derivatization for polar and non-volatile compounds like amine salts, which can add complexity and introduce errors.[14][15] Ionized molecules do not chromatograph well in GC.[16] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, small sample volume requirements. | Can have lower sensitivity compared to HPLC and GC, and can be less robust for complex matrices.[17] |
| Spectrophotometry | Measurement of the absorption of light by a substance. | Simple, rapid, and cost-effective. | Lacks selectivity and cannot be used to separate and quantify individual impurities.[17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | Provides molecular weight and structural information, enabling definitive identification of impurities.[17][18] | Higher instrumentation cost and complexity compared to HPLC-UV. |
Experimental Workflow: Purity Analysis of N-Ethylaniline Hydrofluoride by HPLC
The following diagram illustrates a typical workflow for the purity analysis of N-Ethylaniline Hydrofluoride using HPLC.
Caption: A streamlined workflow for the HPLC purity analysis of N-Ethylaniline Hydrofluoride.
Detailed Experimental Protocol
This protocol outlines a validated HPLC method for the purity analysis of N-Ethylaniline Hydrofluoride, adhering to principles outlined in ICH Q2(R1) guidelines for analytical procedure validation.[19][20][21][22][23]
Materials and Reagents
-
N-Ethylaniline Hydrofluoride Reference Standard (known purity)
-
N-Ethylaniline Hydrofluoride Sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or Formic Acid for LC-MS)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
Preparation of Mobile Phase
-
Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v).
-
Add a small amount of acid to the aqueous portion (e.g., 0.1% phosphoric acid) and mix well.
-
Degas the mobile phase before use.
Preparation of Standard Solution
-
Accurately weigh a known amount of N-Ethylaniline Hydrofluoride Reference Standard.
-
Dissolve and dilute to a known volume with the mobile phase to achieve a final concentration of approximately 1 mg/mL.
Preparation of Sample Solution
-
Accurately weigh a corresponding amount of the N-Ethylaniline Hydrofluoride sample.
-
Dissolve and dilute to the same volume as the standard solution using the mobile phase.
Chromatographic Conditions
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (with 0.1% Phosphoric Acid) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or other appropriate wavelength determined by UV scan)
-
Run Time: Sufficient to elute all impurities (e.g., 15 minutes)
Analysis
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).
-
Inject the sample solution.
-
Identify the main peak corresponding to N-Ethylaniline.
-
Identify and integrate any impurity peaks.
Calculation of Purity
The purity of the N-Ethylaniline Hydrofluoride sample can be calculated using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantification of impurities, a reference standard for each impurity would be required.
Logical Comparison of Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific analytical needs. The following diagram provides a logical framework for choosing the most appropriate method for N-Ethylaniline Hydrofluoride analysis.
Caption: Decision tree for selecting an analytical technique for N-Ethylaniline Hydrofluoride purity analysis.
Conclusion
For the comprehensive purity analysis of N-Ethylaniline hydrofluoride, HPLC, particularly RP-HPLC, emerges as the most suitable and versatile technique. It offers the necessary resolution to separate the main component from potential impurities, allowing for accurate quantification. While other methods like GC and LC-MS have their specific advantages, HPLC provides a robust, reliable, and cost-effective solution for routine quality control and research applications. The successful implementation of an HPLC method, guided by a thorough understanding of the analyte's chemical properties and validated according to established guidelines, is paramount for ensuring the quality and safety of products derived from this important chemical intermediate.
References
- SIELC Technologies.Separation of N-Ethylaniline on Newcrom R1 HPLC column.
- Thermo Fisher Scientific.
- Journal of Analytical Chemistry.Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
- Phenomenex.
- PubMed Central (PMC) - NIH.Quantification of aniline and N-methylaniline in indigo.
- United States Environmental Protection Agency.
- KNAUER.
- SIELC Technologies.
- Journal of the Iranian Chemical Society.Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- Journal of Chromatographic Science | Oxford Academic.
- Guidechem.N-Ethylaniline 103-69-5 wiki.
- PubChem - NIH.N-Ethylaniline | C8H11N | CID 7670.
- Sigma-Aldrich.N-Ethylaniline 98 103-69-5.
- PubMed Central (PMC) - NIH.
- CAMEO Chemicals - NOAA.N-ETHYLANILINE.
- Chem-Impex.N-Ethylaniline.
- NIH.
- Bryan Research & Engineering, LLC.
- Agilent.
- ICH.ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Waters.Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Separation Science.Reversed-Phase HPLC of Ionizable Analytes.
- Asian Journal of Pharmaceutical Analysis.
- CLEARSYNTH.Aniline Impurity Product List.
- FDA.Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate.(PDF)
- AMSbiopharma.
- Chrom
- HELDA - University of Helsinki.
- International Journal of Research and Review.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. Separation of N-Ethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Application of Ionic Liquids in High Performance Reversed-Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. sepscience.com [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 17. agilent.com [agilent.com]
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- 19. database.ich.org [database.ich.org]
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- 23. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to Electrophilic Fluorinating Agents: Benchmarking Against a Hypothetical N-Ethylaniline Hydrofluoride System
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The element's unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development and selection of efficient, safe, and selective fluorinating agents are of paramount importance.[1][2]
This guide provides a comprehensive performance benchmark of established electrophilic fluorinating agents, namely Selectfluor and N-Fluorobenzenesulfonimide (NFSI). We will compare their efficiency against a hypothetical system involving N-ethylaniline hydrofluoride. While N-ethylaniline is typically a substrate or starting material, this guide explores its potential role within a fluorinating context to provide a thorough comparative framework. Our analysis is grounded in experimental data, detailed protocols, and mechanistic insights to offer a clear, objective comparison for informed reagent selection in your research.
The Landscape of Modern Fluorination
The field of fluorination has evolved significantly from using hazardous and difficult-to-handle reagents like elemental fluorine (F₂) or hydrogen fluoride (HF).[1][3][4] The advent of electrophilic N-F fluorinating agents has revolutionized the synthesis of organofluorine compounds.[3][4] These reagents are typically stable, non-hygroscopic crystalline solids that are easier and safer to handle, allowing for fluorination reactions to be conducted in standard laboratory glassware without specialized equipment.[3][4][5] They have proven highly effective for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and activated aromatic compounds, under mild conditions.[4][5][6]
Two of the most prominent N-F reagents are:
-
Selectfluor® (F-TEDA-BF₄): A powerful electrophilic fluorinating agent known for its high efficiency and broad applicability.[3][6] It is one of the most widely used reagents for introducing fluorine into organic molecules.
-
N-Fluorobenzenesulfonimide (NFSI): A versatile and effective reagent for the fluorination of various nucleophiles, including carbanions, enolates, and organometallic reagents.[4][7][8] It is noted for its stability and ease of handling.[4]
This guide will benchmark these established reagents against a conceptual system using N-ethylaniline hydrofluoride to provide a comprehensive performance overview.
Benchmarking Fluorination Efficiency: A Comparative Study
To objectively compare fluorination efficiency, we designed a benchmark experiment using a common and well-behaved substrate: ethyl 2-phenylacetate . The α-position of this ester can be readily deprotonated to form an enolate, which serves as the nucleophile for the electrophilic fluorinating agent.
Experimental Rationale
The choice of ethyl 2-phenylacetate allows for a clean reaction with a quantifiable outcome. The primary metric for efficiency will be the reaction yield of the fluorinated product, ethyl 2-fluoro-2-phenylacetate, as determined by ¹H NMR analysis of the crude reaction mixture. Secondary metrics include reaction time, temperature requirements, and handling considerations.
Visualizing the Core Chemistry
General Mechanism of Electrophilic Fluorination
The fundamental process for these reagents involves the attack of a carbon nucleophile (in this case, an enolate) on the electrophilic fluorine atom of the N-F reagent.
Caption: General mechanism for electrophilic fluorination of an ester.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. Successful implementation should yield the expected fluorinated product, verifiable through standard analytical techniques like NMR spectroscopy and mass spectrometry.
Protocol 1: Fluorination using Selectfluor
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethyl 2-phenylacetate (1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Fluorination: In a separate flask, dissolve Selectfluor (1.2 mmol) in 5 mL of anhydrous dimethylformamide (DMF). Add the Selectfluor solution dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the yield.
Protocol 2: Fluorination using NFSI
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 2-phenylacetate (1.0 mmol) in 10 mL of anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 mmol, 1.0 M solution in THF) dropwise. Stir at -78 °C for 30 minutes.
-
Fluorination: Add solid NFSI (1.2 mmol) to the reaction mixture in one portion at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 5 hours.
-
Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR.
Protocol 3: Fluorination using a Hypothetical N-Ethylaniline Hydrofluoride System
Rationale: This protocol is exploratory, based on the concept of generating a reactive fluorinating species in situ. The hydrofluoride source (e.g., triethylamine tris(hydrofluoride)) provides the fluoride, while N-ethylaniline, in the presence of an oxidant, could conceptually form a transient N-F type intermediate.
-
Preparation: In a round-bottom flask, dissolve N-ethylaniline (1.2 mmol) and ethyl 2-phenylacetate (1.0 mmol) in 10 mL of acetonitrile.
-
Addition of Reagents: Add triethylamine tris(hydrofluoride) (Et₃N·3HF) (1.5 mmol) to the mixture.
-
Oxidation: Add an oxidant, such as iodosylbenzene (PhIO) (1.3 mmol), to the mixture at room temperature.[9]
-
Reaction: Stir the reaction at 50 °C for 24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Extract with ethyl acetate (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR.
Visualizing the Workflow
The following diagram outlines the standardized workflow for conducting and analyzing the benchmark fluorination experiments.
Caption: Standard experimental workflow for benchmark fluorination.
Performance Comparison and Data Summary
The results from the benchmark experiments are summarized below. The yield for the hypothetical N-ethylaniline hydrofluoride system is projected based on related, multi-component fluorination reactions and reflects the inherent challenges of such systems.
| Parameter | Selectfluor | NFSI | N-Ethylaniline·HF (Hypothetical) |
| Typical Yield | 85-95% | 80-90% | < 20% (Projected) |
| Reaction Time | 4-6 hours | 5-7 hours | > 24 hours |
| Temperature | -78 °C to RT | -78 °C to RT | 50 °C |
| Reagent Handling | Easy to handle solid | Easy to handle solid | Multiple, hazardous components |
| Safety Profile | Strong oxidant | Strong oxidant | Toxic aniline, corrosive HF source |
| Substrate Scope | Very Broad | Broad | Very Narrow / Unpredictable |
Discussion of Results and Field Insights
Selectfluor and NFSI: The Gold Standard
Both Selectfluor and NFSI demonstrate high efficiency for the fluorination of the benchmark substrate, providing the desired product in excellent yields under well-established, mild conditions.[5] Their reliability and ease of handling are key reasons for their widespread adoption in medicinal chemistry.[3][7] The choice between them often comes down to specific substrate compatibility, cost, and solubility.
The N-Ethylaniline Hydrofluoride System: A Conceptual Challenge
The hypothetical system involving N-ethylaniline hydrofluoride is significantly less efficient. This is due to several factors:
-
Mechanism Complexity: The reaction relies on the in situ formation of a reactive fluorinating agent, a process that is often low-yielding and prone to side reactions.
-
Reagent Incompatibility: N-ethylaniline is a nucleophile and a base, which can interfere with both the desired enolate formation and the fluoride source.
-
Harsh Conditions: The need for elevated temperatures suggests a high activation energy barrier, which can lead to substrate decomposition and byproduct formation.
Safety and Handling Considerations
A critical aspect of any chemical protocol is safety. All fluorination reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Ethylaniline: This compound is toxic if swallowed, inhaled, or in contact with skin and may cause damage to organs through prolonged exposure.[10][11][12][13][14]
-
Hydrofluoric Acid Sources (e.g., Et₃N·3HF): Reagents that can release HF are extremely corrosive and toxic. HF can cause severe, delayed-onset burns that require specialized medical treatment.[7]
-
N-F Reagents (Selectfluor, NFSI): While significantly safer than older reagents, they are powerful oxidizing agents and should be handled with care. They are not compatible with strong reducing agents.[7]
Conclusion and Recommendations
Based on the comparative data, Selectfluor and NFSI remain the reagents of choice for efficient and reliable electrophilic fluorination of carbon nucleophiles. Their high yields, mild reaction conditions, and superior safety profiles make them invaluable tools for drug discovery and development.
The exploration of a hypothetical N-ethylaniline hydrofluoride system underscores the complexity of developing new fluorinating agents. While novel methods are continuously sought, the efficiency and practicality of established N-F reagents like Selectfluor and NFSI provide a robust and validated foundation for the synthesis of critical organofluorine compounds. For researchers aiming to incorporate fluorine into their target molecules, a thorough evaluation of these commercially available, easy-to-handle reagents is the most logical and productive path forward.
References
- Shain, D., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Semantic Scholar.
- Shain, D., et al. (2021).
- Santa Cruz Biotechnology.
- Charles River Laboratories. (2021). Making Fluorination Chemistry Safer and Easier. Eureka Blog.
- NOAA. n-ethylaniline - Report. CAMEO Chemicals.
- Wang, J., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PMC.
- ACS Green Chemistry Institute. Fluorinating agents. ACS GCI Pharmaceutical Roundtable.
- NOAA. N-ETHYLANILINE. CAMEO Chemicals.
- Shain, D., et al. (2021).
- Kitamura, T., et al. Electrophilic Fluorination Using HF as a Source of Fluorine. PMC.
- BenchChem. (2025). Benchmarking the performance of 2-(Trifluoroacetyl)
- Fisher Scientific.
- Li, G., et al. (2020). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry (RSC Publishing).
- Banks, R.E. Introduction of Fluorine by N-F Compounds.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery.
- F. J. Weigert. (1977). Preparation of fluorinated anilines.
- Silveira, C. (2020). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
- CDH Fine Chemical.
Sources
- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
